Cerium telluride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2Ce.3Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDRZUGLSMFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Ce].[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2Te3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-97-0 | |
| Record name | Cerium telluride (Ce2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium telluride (Ce2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicerium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Aspects and Research Trajectories of Cerium Telluride Compounds
Historical Context and Theoretical Frameworks of Rare-Earth Chalcogenides in Condensed Matter Physics
Rare-earth chalcogenides, a class of compounds formed between rare-earth elements and chalcogens (such as sulfur, selenium, and tellurium), have become a significant area of research in condensed matter physics. iphy.ac.cnresearchgate.net Their appeal stems from a rich variety of emergent quantum phenomena arising from the interplay of localized 4f electrons of the rare-earth ions with the wider electronic bands of the chalcogens. aip.org Historically, interest in these materials was driven by their potential for high-temperature thermoelectric applications, owing to their excellent thermal stability and the favorable electronic properties contributed by d- and f-level electrons. aip.orgresearchgate.net
The theoretical framework for understanding rare-earth chalcogenides is built upon concepts like geometric frustration and strong spin-orbit coupling. iphy.ac.cnarxiv.org Many of these materials crystallize in structures, such as the triangular lattice, where competing magnetic interactions cannot all be simultaneously satisfied. arxiv.org This "frustration" can prevent the formation of simple long-range magnetic order, even at very low temperatures, giving rise to exotic ground states like quantum spin liquids (QSLs). iphy.ac.cnarxiv.org A QSL is a highly entangled state of matter characterized by dynamic, liquid-like spin fluctuations rather than static magnetic order. arxiv.org The simple crystal structures and chemical tunability of many rare-earth chalcogenides make them ideal platforms for systematically studying these competing interactions and refining theoretical models of quantum magnetism. iphy.ac.cnarxiv.org
Furthermore, the unique electronic configurations of rare-earth ions, particularly the presence of f-electrons, lead to a diverse range of physical behaviors. These include heavy fermion physics, where electrons behave as if they have a much larger effective mass, and complex magnetic phase diagrams. aip.orgillinois.edu The ability to substitute different rare-earth elements allows for fine-tuning of properties like lattice parameters and magnetic interactions, making this family of compounds a versatile playground for discovering and understanding new physical phenomena. iphy.ac.cnrsc.org
Diverse Stoichiometries and Crystalline Structures of Cerium Telluride Systems (e.g., CeTe, Ce₂Te₅, Ce₃Te₄, CeTe₃)
This compound compounds exhibit a variety of stoichiometries, each with a distinct crystal structure that dictates its physical properties. These structures range from simple cubic arrangements to complex layered architectures.
CeTe: The simplest stoichiometry, cerium monotelluride (CeTe), can crystallize in a cubic structure. materialsproject.org One reported structure is the cubic Pm-3m space group, where cerium and tellurium atoms are each bonded in a body-centered cubic geometry. materialsproject.org
Ce₃Te₄: This compound adopts the cubic Th₃P₄-type structure, belonging to the I-43d space group. researchgate.netaip.org This complex cubic structure is noted for its potential in thermoelectric applications. researchgate.netaip.orgresearchgate.net The structure is metallic and displays soft ferromagnetic ordering at low temperatures around 4 K. aip.orgarxiv.org
CeTe₂: Cerium ditelluride (CeTe₂) features a two-dimensional layered structure with a tetragonal crystal system (P4/nmm space group). aip.orgresearchgate.net The structure consists of Ce-Te blocks separated by monolayer sheets of tellurium atoms. aip.org This layered nature gives rise to two-dimensional Fermi surface nesting, which can induce charge density waves (CDWs). researchgate.net
Ce₂Te₅: The structure of dicerium pentatelluride (Ce₂Te₅) is considered an intermediate between CeTe₂ and CeTe₃. nih.govresearchgate.net It has a weakly orthorhombic crystal structure (Cmcm space group) and is composed of alternating single and double planes of tellurium atoms sandwiched between CeTe block layers. nih.govresearchgate.netaps.org This layered f-electron van der Waals magnet exhibits a cascade of magnetic transitions at low temperatures. nih.govaps.orgresearchgate.net
CeTe₃: Cerium tritelluride (CeTe₃) is a well-studied quasi-two-dimensional compound with a weakly orthorhombic structure described by the Cmcm space group. materialsproject.orgmsu.eduresearchgate.net Its structure is composed of puckered [CeTe] double layers separated by double layers of square-net tellurium sheets. msu.eduresearchgate.net The bonds within these slabs are strong, while the interactions between them are weak van der Waals forces, making the material easily cleavable. msu.edu This structural arrangement is responsible for its highly two-dimensional electronic transport and the formation of a robust incommensurate charge density wave (CDW) that persists to well above room temperature. aip.orgmsu.edu
The following table summarizes the crystalline structures of these key this compound compounds.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| CeTe | Cubic | Pm-3m | Body-centered cubic coordination. materialsproject.org |
| Ce₂Te₅ | Orthorhombic | Cmcm | Layered structure with alternating single and double Te planes between CeTe blocks. nih.govresearchgate.netaps.org |
| Ce₃Te₄ | Cubic | I-43d | Th₃P₄-type structure. researchgate.netaip.org |
| CeTe₃ | Orthorhombic | Cmcm | Layered structure with [CeTe] blocks and double layers of square Te nets. materialsproject.orgmsu.eduresearchgate.net |
Contemporary Research Paradigms and Future Outlooks for this compound Systems
Contemporary research on this compound systems is focused on the novel electronic and magnetic phenomena that emerge from their unique structures, with an eye toward future technological applications. researchgate.net
A major area of investigation is the charge density wave (CDW) state, particularly in CeTe₃. aip.orgresearchgate.net The quasi-2D nature of its crystal structure, with its distinct tellurium square nets, makes it an ideal material for studying CDW formation. msu.eduresearchgate.net Researchers are exploring how the CDW interacts with other phenomena, such as magnetism and heavy fermion behavior, which is the emergence of charge carriers with very large effective mass. aip.orgresearchgate.net The study of CeTe₃ in thin-film form has revealed quantum oscillations, further demonstrating its strong two-dimensional nature and complex magnetic transitions at low temperatures. aip.org
The thermoelectric properties of cerium tellurides, especially Ce₃Te₄, represent another significant research direction. aip.orgarxiv.org The search for efficient thermoelectric materials, which can convert waste heat into useful electrical energy, is a major driver in materials science. researchgate.net First-principles calculations have suggested that Ce₃Te₄ could be a promising high-temperature thermoelectric material due to a sharp, high-density peak in its electronic density of states near the Fermi level, a feature highly desirable for a large Seebeck coefficient. aip.orgresearchgate.net Research continues to focus on optimizing its thermoelectric figure of merit by tuning its composition and understanding its thermal transport properties. researchgate.netarxiv.org
The future outlook for this compound compounds extends to several cutting-edge fields. The complex magnetic ordering and interplay between magnetism, charge transport, and crystal structure in compounds like Ce₂Te₅ make them interesting for potential spintronic applications. nih.govaps.org The high mobility of charge carriers observed in Ce₂Te₅ near its magnetic transition temperature could be leveraged for future electronic devices. researchgate.netaps.org Furthermore, as a member of the broader rare-earth chalcogenide family, which includes candidates for topological insulators, cerium tellurides may offer platforms to explore the interplay of magnetism and topology. researchgate.net The synthesis of nanostructured cerium tellurides is also being explored, which could open up new applications in optoelectronics by tuning properties like the bandgap through size and temperature control. scispace.com
Methodological Advances in the Synthesis and Growth of Cerium Telluride Materials
Bulk Crystal Growth Techniques for Cerium Telluride Systems
The production of large, high-quality single crystals is essential for fundamental characterization. Several methods have been adapted for the synthesis of this compound and related rare-earth tellurides, ranging from high-temperature melt growth to lower-temperature solid-state reactions.
High-temperature techniques, such as the Bridgman method, are standard for growing large bulk crystals from a melt. In this process, a polycrystalline material is melted in a crucible, which is then slowly moved through a temperature gradient to initiate directional solidification. This allows for the growth of a single crystal from a seed or through spontaneous nucleation. While specific reports detailing the Bridgman growth of this compound are not abundant, the technique is widely applied to similar semiconductor materials like cadmium zinc telluride (CdZnTe) and other cerium-doped crystals. google.comgrafiati.com The process for these related materials involves sealing the raw elements in a crucible, melting at high temperatures (e.g., over 700 °C), and slowly cooling to promote crystallization. google.com The availability of this compound as a "crystal grown product" suggests that such high-temperature synthesis routes are employed for its production. americanelements.com
Low-temperature solid-state synthesis offers an alternative to melt-based methods, effectively circumventing issues related to the high volatility of tellurium and the high melting points of rare-earth elements. Mechanical alloying, or mechanochemical synthesis, is a prominent example of this approach. This technique utilizes a high-energy ball mill to induce solid-state reactions between elemental powders at or near room temperature.
This method has been successfully used to synthesize various rare-earth tellurides that are structurally similar to this compound, such as lanthanum telluride (La₃Te₄), praseodymium telluride (Pr₃₋ₓTe₄), and neodymium telluride (Nd₃₋ₓTe₄). aip.orgnih.gov The process for Nd₃₋ₓTe₄ involves loading stoichiometric amounts of neodymium and tellurium into a milling vial under an inert atmosphere and milling for several hours. nih.gov This approach avoids the vapor phase loss of tellurium that can occur at elevated temperatures, allowing for precise stoichiometric control, which is crucial for tuning the material's electronic properties. nih.gov The resulting nanocrystalline powder can then be consolidated into a dense bulk material using techniques like spark plasma sintering. mdpi.com
Table 1: Comparison of Bulk Synthesis Techniques
| Feature | High-Temperature Growth (e.g., Bridgman) | Low-Temperature Solid-State Synthesis (e.g., Mechanical Alloying) |
|---|---|---|
| Principle | Solidification from a molten state | Solid-state reaction induced by mechanical energy |
| Typical Product | Large single crystals | Nanocrystalline powders |
| Advantages | Can produce large, high-quality single crystals | Excellent stoichiometric control, avoids issues with volatile elements, lower energy consumption |
| Challenges | Requires high temperatures, potential for incongruent melting, difficulty controlling stoichiometry of volatile elements | Can introduce impurities from milling media, may require post-synthesis consolidation |
| Related Materials | CdZnTe, Ce-doped scintillators google.comgrafiati.com | La₃Te₄, Pr₃₋ₓTe₄, Nd₃₋ₓTe₄, Sc₂Te₃ aip.orgnih.govmdpi.com |
The self-flux method is another technique for growing single crystals at temperatures below the compound's melting point. This approach uses an excess of one of the constituent elements as a solvent, or "flux," to facilitate the dissolution of the stoichiometric compound and subsequent recrystallization upon slow cooling. For rare-earth polytellurides, an excess of tellurium can serve as the flux. This method has been successfully employed to obtain single crystals of related rare-earth tellurides, such as gadolinium telluride (GdTe₃). nsf.gov The process typically involves sealing the elements with an excess of the flux component in an ampoule, heating to a high temperature to ensure homogenization, and then cooling slowly to allow for crystal formation.
Thin Film Deposition Strategies for this compound Compositions
Thin films are crucial for integrating this compound into electronic and optoelectronic devices. The primary methods for depositing these films are physical vapor deposition (PVD) and chemical vapor deposition (CVD), which offer control over film thickness, uniformity, and microstructure.
Physical vapor deposition encompasses a set of techniques where a material is vaporized from a solid source and condensed onto a substrate in a vacuum environment. northwestern.edu Sputtering is a widely used PVD method for depositing high-quality thin films. kfupm.edu.sa In this process, a target made of the desired material—in this case, this compound—is bombarded with high-energy ions from a plasma. americanelements.com This bombardment ejects atoms from the target, which then travel and deposit onto a substrate, forming a thin film. attelements.com
High-purity this compound sputtering targets are commercially available and are used in semiconductor, optical, and display applications. americanelements.com These targets are produced with high density and small grain sizes to ensure the quality and uniformity of the deposited film. americanelements.com Sputtering allows for the deposition of thin films with precise thickness and high purity onto various substrates. attelements.com
Chemical vapor deposition is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired film. northwestern.edu This technique is highly effective for creating uniform, high-purity, and highly crystalline films.
While specific CVD protocols for this compound are not widely documented, the synthesis of other metal tellurides provides a clear pathway. For instance, large-scale, highly crystalline chromium telluride (CrTe) nanoflakes have been grown via CVD using chromium chloride (CrCl₃) and tellurium powder as precursors. ntu.edu.sg In a typical setup, the precursors are heated in a furnace, and an inert carrier gas transports the vaporized species to a cooler substrate where the reaction and film growth occur. ntu.edu.sgaip.org Similarly, metal-organic chemical vapor deposition (MOCVD), a variant of CVD that uses metal-organic precursors, is employed for depositing various telluride compounds and rare-earth materials, suggesting its applicability for this compound. americanelements.comamericanelements.comidu.ac.id
Table 2: Comparison of Thin Film Deposition Techniques
| Feature | Physical Vapor Deposition (PVD) - Sputtering | Chemical Vapor Deposition (CVD) |
|---|---|---|
| Principle | Physical ejection of atoms from a solid target via ion bombardment | Chemical reaction of volatile precursors on a substrate surface |
| Precursors | Solid sputtering target of the desired material (e.g., this compound) americanelements.com | Volatile chemical compounds (e.g., metal halides, metal-organics) ntu.edu.sg |
| Advantages | High purity, good adhesion, can deposit alloys and compounds | Excellent conformity, high purity, precise control over composition and structure |
| Challenges | Can be a slower deposition process, target cost can be high | Precursor chemistry can be complex, may require high temperatures |
| Related Materials | Various metals, oxides, and tellurides americanelements.comsamaterials.com | CrTe, Ag₂Te, CdTe, various semiconductors ntu.edu.sgaip.orgresearchgate.net |
Solution-Based Processing for Thin Film Formation (e.g., Sol-Gel Method for related tellurides)
Solution-based processing offers a versatile and cost-effective alternative to vapor-phase deposition techniques for creating thin films. These methods are particularly advantageous for large-area deposition and allow for precise control over film properties by adjusting precursor chemistry and deposition parameters.
One of the most straightforward and rapid solution-based methods for producing this compound thin films is electrochemical deposition. wikipedia.org This technique involves the reduction of ionic species from an electrolyte solution onto a conductive substrate. In a notable study, high-quality this compound (CeTe) thin films were fabricated using a three-electrode cell arrangement with a potentiostat. wikipedia.org The process utilized an aqueous solution containing cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) as the cerium source and tellurium dioxide (TeO₂) as the tellurium source. wikipedia.org By controlling parameters such as precursor concentration, voltage, and deposition time, the morphological, optical, and structural characteristics of the resulting films can be tailored. wikipedia.org For instance, molybdenum-doped CeTe films have been successfully synthesized using this approach, demonstrating its flexibility for creating materials with enhanced properties for optoelectronic devices. wikipedia.org
The following table summarizes typical parameters used in the electrochemical deposition of pristine and molybdenum-doped this compound films:
| Film Type | MoO₂ Conc. (mol/L) | Ce(NO₃)₃·6H₂O (mL) | TeO₂ (mL) | Time (s) | Voltage (V) |
| Pristine CeTe | 0.0 | 20 | 20 | 5 | 10 |
| CeTe/Mo (0.1 mol%) | 0.1 | 20 | 20 | 5 | 10 |
| CeTe/Mo (0.2 mol%) | 0.2 | 20 | 20 | 5 | 10 |
| CeTe/Mo (0.3 mol%) | 0.3 | 20 | 20 | 5 | 10 |
| Table adapted from research on electrochemical deposition of CeTe/Mo films. wikipedia.org |
Another relevant solution-based route is the sol-gel method, which has been successfully applied to fabricate other tellurite (B1196480) materials. fishersci.ca This process involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides, in a solvent. For tellurides, a precursor like tellurium ethoxide could be used. fishersci.ca The process forms a "sol" (a colloidal suspension of solid particles in a liquid) which, upon further processing, transitions into a "gel" (a solid three-dimensional network). This gel can then be deposited as a thin film via dip-coating or spin-coating, followed by a heat treatment to form the final crystalline material. fishersci.ca While detailed reports on the sol-gel synthesis of this compound specifically are scarce, the established success with binary systems like TiO₂-TeO₂ suggests its potential applicability. fishersci.ca
Other solution-based techniques like chemical bath deposition (CBD) and successive ionic layer adsorption and reaction (SILAR) are also widely used for related chalcogenide thin films, such as cerium sulfide (B99878) and cadmium telluride. americanelements.comfishersci.atfishersci.be These methods rely on controlled precipitation of the material from a solution onto a substrate and could foreseeably be adapted for this compound synthesis. americanelements.comwikipedia.org
Nanostructure Fabrication Routes for this compound Species
The fabrication of nanomaterials often requires specialized synthetic routes to control size, morphology, and crystallinity. These properties are crucial as they dictate the material's performance in various advanced applications.
Hydrothermal Synthesis for Nanopowders
Hydrothermal synthesis is a prominent technique for producing crystalline nanopowders. The method involves a chemical reaction in an aqueous solution subjected to high temperature and pressure in a sealed vessel called an autoclave. For cerium-based oxides, this process typically involves the hydration of metal salts, followed by dehydration and crystallization at elevated temperatures. cenmed.com
This technique is advantageous because it allows for precise control over the size and shape of the resulting nanoparticles by adjusting parameters like pH, reaction time, temperature, and the use of surfactants. cenmed.com While specifically documented for ceria (CeO₂), the principles are directly applicable to other cerium compounds. cenmed.com The synthesis of copper telluride nanopowders via hydrothermal methods further establishes the technique's utility for telluride-based materials. americanelements.com This approach is favored for its ability to produce high-purity, well-defined nanocrystals directly from solution. cenmed.com
Other Advanced Nanomaterial Preparation Techniques
Beyond conventional hydrothermal methods, several advanced techniques have emerged for fabricating unique nanostructured materials.
A significant recent development is a facile reduction approach for creating rare-earth telluride clusters, which serve as molecular precursors for highly crystalline bulk materials. americanelements.com In this method, a strong reducing agent is used to break down tellurium powder into smaller, reactive (poly)tellurido ligands in solution. americanelements.com These ligands are then captured by a rare-earth cluster core that forms in parallel, yielding stable rare-earth telluride complexes. americanelements.com This technique represents a key advancement in overcoming the synthetic challenges associated with bonding lanthanide ions with telluride-containing ligands. americanelements.com
Another advanced fabrication route is the synthesis of aerogels. This has been demonstrated for telluride materials like Bi₂Te₃. jkenterprises.com.pk The process begins with the synthesis of nanoparticles, which are then chemically linked to form a wet gel. Subsequent drying of this gel using a supercritical fluid (like CO₂) removes the solvent while preserving the delicate, porous three-dimensional nanostructure, resulting in a low-density solid known as an aerogel. jkenterprises.com.pk This method could potentially be adapted to create this compound aerogels, which would possess extremely high surface areas and unique physical properties.
Advanced Structural Characterization of Cerium Telluride Phases
Crystallographic Analysis and Phase Determination
Crystallographic analysis is fundamental to identifying the distinct phases of cerium telluride and determining their precise atomic arrangements. Techniques such as X-ray and electron diffraction are primary tools for this purpose.
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystal structure of materials. It has been instrumental in identifying the phases of this compound and studying their behavior under different conditions, such as high pressure. For instance, XRD studies on cerium monotelluride (CeTe) have revealed a pressure-induced structural phase transition. aps.orgjournaldephysique.orgsapub.org At ambient pressure, CeTe adopts the rock-salt (NaCl-type) crystal structure. aps.orgsapub.org However, upon applying high pressure, it transforms into a cesium chloride (CsCl-type) structure at approximately 8 GPa. aps.orgsapub.org This transformation is a key characteristic of cerium monochalcogenides. sapub.orginoe.ro
The Rietveld method is a comprehensive analytical procedure used to refine crystal structure models by fitting a theoretical diffraction pattern to the entire measured experimental XRD data. researchgate.net This method allows for the precise determination of structural parameters including lattice parameters, atomic positions, and site occupancies. researchgate.netnsf.gov While specific Rietveld analyses for this compound are not extensively detailed in the provided context, the technique is widely applied to related rare-earth tellurides and cerium-containing compounds. nsf.govresearchgate.net In studies of praseodymium telluride (Pr₃-xTe₄), for example, Rietveld refinement of XRD data was used to confirm the phase purity, calculate lattice parameters, and verify the composition with excellent agreement to nominal stoichiometry. nsf.gov Similarly, for cerium oxide-based nanocomposites, the Rietveld method has been used to confirm the cubic structure of the constituent phases and determine their lattice parameters. researchgate.net This demonstrates the method's capability to provide detailed and accurate structural information essential for understanding this compound systems.
| Phase | Crystal System | Space Group | Structure Type | Conditions | Reference |
|---|---|---|---|---|---|
| CeTe | Cubic | Fm-3m | NaCl (B1) | Ambient Pressure | aps.orgsapub.org |
| CeTe | Cubic | Pm-3m | CsCl (B2) | Above 8 GPa | aps.orgjournaldephysique.orgsapub.org |
Electron diffraction, often performed within a transmission electron microscope, provides crystallographic information from micro- and nano-sized regions of a material. High-Resolution Transmission Electron Microscopy (HRTEM) complements this by providing direct imaging of the atomic lattice. uni-muenchen.de These techniques are invaluable for studying local structural details, defects, and superlattice modulations that may not be apparent in bulk XRD data.
In rare-earth tellurides, these methods have been used to observe complex structural features like charge density waves (CDW). stanford.eduarxiv.org For instance, TEM and high-resolution X-ray scattering have revealed incommensurate modulated structures in rare-earth tritellurides (RETe₃). arxiv.org For Ce-doped GeSbTe films, selected area electron diffraction (SAED) patterns, in conjunction with TEM imaging, demonstrated that Ce doping leads to a refinement in grain size. nycu.edu.tw
Studies on closely related rare-earth selenides further highlight the power of these techniques. HRTEM and SAED analysis of CeSe₂ nanosheets confirmed their single-crystalline nature. pku.edu.cn In LaSe₂ nanosheets, SAED patterns revealed the presence of satellite diffraction peaks, which are indicative of structural distortions such as the Peierls distortion in the planar selenium layers. pku.edu.cn HRTEM imaging can also track structural transformations; in Ce-containing oxide precursors, it has been used to visualize the change from an amorphous matrix with dispersed nanocrystals to a fully crystalline structure upon heating. researchgate.net These examples underscore the capability of HRTEM and electron diffraction to elucidate intricate atomic-scale structural details in this compound and related compounds.
Microscopic and Morphological Investigations
Microscopy techniques are employed to visualize the size, shape, and arrangement of particles, grains, and other features from the micrometer to the nanometer scale. This morphological information is crucial for linking synthesis methods to the material's final properties.
Scanning Electron Microscopy (SEM) is a standard technique for characterizing the surface morphology and topography of materials. uobaghdad.edu.iq It provides high-resolution images of features like grain size, particle shape, and surface texture. In the study of telluride compounds, SEM is frequently used to observe the effects of synthesis conditions and doping on the material's morphology. For instance, SEM analysis of electrodeposited copper telluride (Cu₂Te) thin films revealed the formation of onion flower-like microstructures. frontiersin.org In other studies, SEM images of yttrium-doped tungsten telluride showed a textured and granular surface structure at the nanoscale. thesciencein.org
The influence of cerium as a component on morphology has also been examined. SEM micrographs of titania nanotubes coated with ceria showed that cerium deposition progressively altered the nanotube's outer diameter while leaving the inner diameter largely unchanged. mdpi.com In synthesized cerium carbide samples, SEM was used to obtain microstructures to assess the phase equilibrium. mdpi.com These studies show that SEM is a vital tool for providing qualitative and quantitative information about the surface morphology of this compound, from bulk powders to thin films.
Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, enabling the investigation of internal microstructural details such as crystallinity, grain boundaries, and the size and distribution of nanoparticles. frontiersin.orgmdpi.com
TEM analysis of Ce-doped GeSbTe films confirmed the grain size reduction suggested by XRD analysis and showed a nearly uniform dispersion of cerium, implying its presence as a solid solution in the lattice. nycu.edu.tw In related cerium compounds, TEM has been used to characterize nanoparticle morphology in great detail. For example, cerium oxide nanoparticles synthesized via a sol-gel method were shown by TEM to be nearly spherical with sizes ranging from 4.5 to 11 nm. mdpi.com Similarly, TEM images of CeSe₂, a compound structurally related to cerium tellurides, revealed the formation of well-defined square nanosheets with side lengths of approximately 400 nm. pku.edu.cn High-magnification TEM can also be used to identify the presence of different phases and their boundaries within a composite material, as demonstrated in studies of bismuth telluride alloys. cas.cn
| Material | Technique | Observed Features | Reference |
|---|---|---|---|
| Ce-doped GeSbTe | TEM/SAED | Grain size refinement; uniform Ce dispersion. | nycu.edu.tw |
| CeSe₂ | TEM | Single-crystalline square nanosheets (~400 nm side length). | pku.edu.cn |
| CeO₂ | TEM | Quasi-spherical nanoparticles (4.5-11 nm diameter). | mdpi.com |
| Cu₂Te | SEM | Onion flower-like microstructures. | frontiersin.org |
| Y:WTe₂ | SEM | Textured and granular surface morphology. | thesciencein.org |
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates a three-dimensional topographic image of a surface with nanoscale resolution. ceriumlabs.com It is an essential tool for quantitative analysis of surface features, particularly surface roughness, grain size, and defects on thin films and polished surfaces. ceriumlabs.comspectraresearch.com AFM can achieve vertical resolution on the order of 0.01 nm and lateral resolution of 1-2 nm. ceriumlabs.com
While specific AFM studies on this compound are not detailed in the available results, the technique's application to other tellurides and cerium-containing materials demonstrates its utility. For example, AFM has been used to characterize the surface of cadmium telluride (CdTe) single crystals, providing 3D images and quantitative root-mean-square (RMS) roughness values for different regions of the surface. mdpi.com In another study, 3D AFM topography images were used to analyze the passive film formed on Ni-Cu coatings modified with cerium, revealing changes in the surface topography due to the presence of the rare-earth element. researchgate.net These applications show that AFM is highly capable of providing detailed, quantitative data on the surface topography and roughness of this compound phases, which is critical for applications in electronics and optics where surface quality is paramount. spectraresearch.com
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a material. This absorption corresponds to the vibrational and rotational transitions of molecules, making it a powerful tool for identifying functional groups and probing bond structures. For inorganic solid-state compounds like this compound, FTIR spectra can reveal characteristic vibrational modes of the crystal lattice.
While specific FTIR data for pure this compound (Ce₂Te₃) is not extensively detailed in the literature, analysis of related tellurite (B1196480) glasses doped with cerium oxide provides valuable insights into the expected vibrational modes. In these systems, the glass network is composed of structural units such as TeO₄, TeO₃, and NbO₆, with cerium ions incorporated into the matrix. FTIR studies on these glasses show that the network primarily consists of TeO₄ trigonal bipyramids and TeO₃ trigonal pyramids. The stretching vibrations of Ce-O bonds are typically observed in the far-infrared region, often below 700 cm⁻¹. For this compound, one would anticipate vibrational modes corresponding to Ce-Te bonds, which would likely appear at even lower frequencies than Ce-O bonds due to the greater mass of the tellurium atom.
Table 1: Representative FTIR Absorption Bands in Cerium-Doped Tellurite Glasses
| Wavenumber (cm⁻¹) | Assignment | Structural Unit | Reference |
|---|---|---|---|
| ~650 cm⁻¹ | Te-O axial vibrations | TeO₄ | |
| 900 - 400 cm⁻¹ | Ce-O bond vibrations | CeO₂ |
This table illustrates typical vibrational modes found in materials containing both cerium and tellurium oxides, providing a proxy for the types of analyses applicable to this compound.
Raman spectroscopy is a light scattering technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the lattice structure of crystalline materials and serves as a complementary technique to FTIR. When characterizing telluride-based compounds, Raman spectroscopy is particularly effective for identifying Te-related vibrational modes.
Studies on a wide range of telluride materials, including GaTe, GeTe, and As₂Te₃, reveal characteristic Raman spectra dominated by two main features: an intense band typically located between 119 and 130 cm⁻¹ and a second, weaker band between 139 and 145 cm⁻¹. These are often attributed to vibrations within the tellurium sublattice. A critical consideration during Raman analysis of tellurides is the potential for laser-induced sample heating, which can cause decomposition and the emergence of Raman bands corresponding to crystalline trigonal tellurium, thus complicating spectral interpretation.
In the context of this compound, Raman spectroscopy would be expected to identify these characteristic telluride lattice modes. Additionally, vibrations involving the cerium atoms, such as the symmetric stretching mode of the Ce-O₈ vibrational unit seen in cerium dioxide (CeO₂) around 461 cm⁻¹, would shift to lower frequencies for a Ce-Te bond.
Table 2: Common Raman Modes Observed in Telluride-Based Materials
| Wavenumber (cm⁻¹) | Assignment | Material Context | Reference |
|---|---|---|---|
| 119 - 130 cm⁻¹ | Intense Te-related band | Various tellurides | |
| 139 - 145 cm⁻¹ | Weaker Te-related band | Various tellurides | |
| ~461 cm⁻¹ | F₂g symmetric stretching | CeO₂ (for comparison) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment and structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, which absorb and re-emit electromagnetic radiation at characteristic frequencies.
The application of solution-state NMR to this compound is significantly challenging for two primary reasons. First, this compound is an inorganic solid that is generally insoluble in common NMR solvents, precluding conventional solution-state analysis. Second, the most common oxidation state of cerium is Ce³⁺, which is a paramagnetic ion. Paramagnetic centers cause rapid nuclear relaxation, leading to extreme broadening of NMR signals, often rendering them undetectable or uninterpretable.
However, NMR can be successfully applied to study related cerium-containing species in solution, such as molecular clusters. For instance, ¹H NMR spectroscopy has been used to study the stability of cerium-oxo clusters capped with organic ligands in solution. These studies can reveal dynamic processes, such as the dissociation of ligands from the cluster core upon dissolution in a solvent like acetonitrile (B52724). This demonstrates that while direct analysis of bulk this compound is impractical, NMR remains a valuable tool for characterizing soluble molecular precursors or derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique used to produce gas-phase ions from molecules in solution with minimal fragmentation. This makes it exceptionally well-suited for the analysis of large, non-volatile, and thermally fragile species, including inorganic clusters. The resulting mass spectrum reveals the mass-to-charge (m/z) ratio of the ions, allowing for the determination of their molecular weight and composition.
While not applied directly to bulk this compound, ESI-MS is instrumental in the characterization of cerium-based clusters that may serve as precursors or analogues. In a study of cerium-oxo clusters, ESI-MS analysis of an acetonitrile solution showed that the primary cluster, a Ce₁₀ species, remained partially intact in the gas phase. The mass spectra revealed a series of ions corresponding to the Ce₁₀ cluster core that had lost a varying number of ligands, providing detailed information about the cluster's composition and stability. This type of analysis is crucial for understanding the speciation of cerium-containing molecules in solution.
Table 3: Major Ions Identified by ESI-MS for Cerium-Oxo Clusters in Acetonitrile
| Ion Description | Interpretation | Reference |
|---|
Data derived from a study on cerium-oxo clusters, illustrating the application of ESI-MS for cluster analysis.
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the nanoscale structure of materials, including the size, shape, and distribution of particles in solution. It is particularly powerful for studying colloids, polymers, and nanoparticle suspensions, providing structural information on length scales from angstroms to micrometers.
SAXS is an ideal tool for investigating the formation and aggregation of cerium-based nanoparticles and clusters in solution. For example, in-situ SAXS studies have been used to monitor the real-time formation and growth of nanocrystalline ceria (n-CeO₂) from a homogeneous solution. These experiments can track the evolution of particle size and shape as the chemical conditions change, revealing key aspects of nucleation and growth mechanisms.
In another application, SAXS measurements performed on solutions of cerium-oxo clusters in acetonitrile indicated the presence of structural units that were slightly larger than the individual clusters. This finding suggested that upon dissolution, the clusters undergo a degree of aggregation, a phenomenon that would be difficult to observe with other techniques. For this compound, SAXS could be similarly employed to study the size and stability of colloidal suspensions of its nanoparticles, which are relevant for applications in quantum dots and other nanotechnologies.
Table 4: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Ce₂Te₃) | 6336876 |
| Cerium | 23974 |
Electronic Structure and Band Theory of Cerium Telluride Compounds
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a foundational tool for investigating the electronic properties of materials like cerium telluride. science.gov DFT maps the complex many-body problem of interacting electrons onto a more manageable system of non-interacting electrons moving in an effective potential. uab.edu This approach allows for the calculation of ground-state properties, including the electronic band structure and density of states. science.govresearchgate.net However, standard DFT approximations can struggle with strongly correlated systems, such as those containing rare-earth elements with localized f-orbitals. uab.eduaps.org
Within the DFT framework, the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation, must be approximated. The Generalized Gradient Approximation (GGA) is a class of functionals that improves upon the simpler Local Density Approximation (LDA) by incorporating the gradient of the electron density. catalysis.blog This consideration of spatial variation in the density often leads to more accurate predictions of structural and electronic properties. catalysis.blog
Functionals like the Perdew-Burke-Ernzerhof (PBE) are common implementations of GGA used in calculations for cerium-based compounds. researchgate.netarxiv.org While GGA can provide reasonable descriptions for many materials, it often fails to accurately capture the physics of the strongly localized 4f electrons in cerium compounds. aps.orgarxiv.org This limitation stems from the inherent self-interaction error in standard GGA and LDA functionals, which can incorrectly delocalize these f-electrons. aps.org Despite this, GGA remains a crucial starting point for more advanced computational methods and for analyzing the contributions of less correlated orbitals to the electronic structure.
The Local Spin-Density Approximation (LSDA) is an extension of the LDA that accounts for electron spin. However, like standard LDA and GGA, it suffers from self-interaction error, where an electron incorrectly interacts with itself. aps.org This error is particularly problematic for systems with localized electrons, such as the 4f states in this compound. aps.org
To address this deficiency, a self-interaction correction (SIC) can be applied. The Perdew-Zunger SIC (PZSIC) method is one such approach that aims to explicitly cancel the self-interaction term for each orbital, leading to a more accurate description of localized states. aps.orgarxiv.org Applying SIC to LSDA calculations for rare-earth materials has been shown to improve the description of f-electron localization and the prediction of material properties. science.gov The SIC-LSD methodology can differentiate between localized and itinerant f-electron behavior, providing a more accurate total energy and description of cohesive properties in lanthanide systems. kent.ac.uk An alternative and widely used method to approximate this correction is the DFT+U approach, which introduces a Hubbard U parameter to account for the strong on-site Coulomb repulsion of the localized f-electrons, effectively penalizing fractional occupations and promoting localization. researchgate.net
Computational implementations of DFT for solid-state systems like this compound commonly employ a plane-wave basis set to represent the electronic wavefunctions. researchgate.net This basis is mathematically convenient for periodic systems. However, describing the rapidly oscillating wavefunctions near the atomic nuclei would require an impractically large number of plane waves. arxiv.org
To overcome this, the Projector Augmented-Wave (PAW) method is widely used. wfu.eduabinit.org The PAW method is a technique that combines the advantages of pseudopotentials and all-electron calculations. abinit.org It uses smooth pseudo-wavefunctions in the interstitial regions between atoms, which can be described by a small number of plane waves, while accurately reconstructing the true, all-electron wavefunctions in augmentation spheres around each nucleus. arxiv.orgwfu.edu This approach provides access to the full wavefunction while maintaining computational efficiency. wfu.edu The PAW method, often used in conjunction with GGA or more advanced functionals, has become a standard for performing accurate DFT calculations on complex materials, including those containing transition metals and rare-earth elements. researchgate.netresearchgate.net
Dynamical Mean-Field Theory (DMFT) and Advanced Many-Body Approaches
While DFT+U and SIC can improve the description of localized electrons, they are static, mean-field corrections. For a more accurate treatment of the dynamic nature of electron correlations, especially in materials poised between localized and itinerant behavior, more advanced many-body techniques are necessary. Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative method for investigating strongly correlated electron systems. d-nb.infoarxiv.org DMFT maps the complex lattice problem onto a single-impurity quantum model that must be solved self-consistently, a process that is exact in the limit of infinite dimensions. researchgate.net
In the LDA+DMFT approach, a DFT calculation is first performed to obtain the non-interacting part of the Hamiltonian. whiterose.ac.uk Then, the local electronic correlations, primarily from the cerium 4f orbitals, are treated by solving the DMFT equations. whiterose.ac.ukaps.org This combined approach has been successfully applied to study cerium compounds, capturing phenomena like the volume collapse transition in elemental cerium, which is driven by changes in the 4f electron correlation. d-nb.infowhiterose.ac.uk The implementation of DFT+DMFT within plane-wave and PAW frameworks allows for robust, fully self-consistent calculations of spectral and structural properties of cerium compounds. aps.orgictp.it These calculations provide a more accurate picture of the electronic excitations and the dual localized/itinerant nature of the 4f electrons than is possible with static mean-field theories. kent.ac.uk
Analysis of Electronic Band Structures and Dispersion Relations
The electronic band structure, which describes the relationship between the energy and momentum of electrons (dispersion relations), is a key output of these theoretical calculations. For this compound, the band structure reveals the fundamental electronic character of the material, such as whether it is a metal, semiconductor, or insulator.
Calculations for related rare-earth chalcogenides and cerium compounds provide insight into the expected features of this compound's band structure. researchgate.netscience.gov The valence band is typically formed primarily from the p-orbitals of the chalcogen (tellurium 5p states), while the conduction band has significant character from the cerium 5d and 6s states. researchgate.net The crucial feature is the location and nature of the cerium 4f states. researchgate.net DFT+U and DFT+DMFT calculations on cerium oxides and other compounds show that strong correlations split the 4f states into occupied and unoccupied bands. researchgate.netkent.ac.uk The occupied 4f states often appear as a narrow band located near or just below the valence band maximum, while the empty 4f states lie within the conduction band. The hybridization between the Ce 4f orbitals and the Te 5p orbitals, along with the precise energy of the 4f band relative to the Fermi level, determines many of the material's electronic and magnetic properties.
Brillouin Zone (BZ) Mapping and High Symmetry Points
For this compound compounds, particularly Ce₃Te₄ which crystallizes in the Th₃P₄ structure, the electronic band structure is calculated along high-symmetry directions of the body-centered cubic (BCC) Brillouin zone (BZ). The coordinates of these high-symmetry points, given in units of the reciprocal vectors, are crucial for mapping the electronic bands.
A representative set of high-symmetry points for the Ce₃Te₄ Brillouin zone is detailed in the table below.
| High Symmetry Point | Coordinates (in units of reciprocal vectors) |
|---|---|
| Γ (Gamma) | (0, 0, 0) |
| H | (1/2, -1/2, 1/2) |
| P | (1/4, 1/4, 1/4) |
| N | (0, 0, 1/2) |
Calculations of the electronic band structure of Ce₃Te₄ are performed along paths connecting these points, such as the Γ-H-N-Γ-P directions, to reveal the dispersion of electronic states. aip.org These calculations show an overlap between the lowest conduction bands, indicating that Ce₃Te₄ is a semimetal. aip.org
Momentum-Resolved Spectral Function Derivations
The momentum-resolved spectral function, A(k,ω), provides a detailed picture of the electronic band structure, including the lifetime and coherence of electronic states. This function is experimentally accessible through Angle-Resolved Photoemission Spectroscopy (ARPES) and can be theoretically calculated using methods like Density Functional Theory combined with Dynamical Mean-Field Theory (DFT+DMFT). arxiv.orgresearchgate.netwikipedia.org
The derivation involves calculating the Green's function of the system, where the spectral function is proportional to its imaginary part. For strongly correlated systems like those containing cerium, DFT+DMFT is particularly powerful as it can capture the effects of local electron-electron interactions that are crucial for describing the behavior of 4f electrons. arxiv.orgdiva-portal.org The methodology allows for the analysis of how correlations affect the band structure, causing features like band flattening, energy shifts toward the Fermi level, and smearing of the bands due to finite quasiparticle lifetimes. diva-portal.org
While the methodology is well-established for cerium-based compounds like CeSb and other rare-earth tellurides, arxiv.orgresearchgate.net specific derivations and experimental ARPES data for this compound compounds were not prominently available in the searched literature. Such studies would be invaluable for directly visualizing the band dispersions and the influence of electron correlations.
Density of States (DOS) Analysis
The Density of States (DOS) provides crucial information about the number of available electronic states at each energy level. For this compound, DOS analysis reveals the dominant role of the cerium 4f electrons in its electronic properties.
Total Density of States (TDOS) Computations
First-principles calculations for Ce₃Te₄ consistently show a very high and sharply peaked Total Density of States (TDOS) in the vicinity of the Fermi level. aip.org One study reports this high TDOS region between -0.28 eV and 0.69 eV, with a particularly intense, delta-function-shaped peak located approximately 0.21 eV above the Fermi level. aip.org The magnitude of this peak is calculated to be around 200 states per eV per unit cell. aip.org The presence of such a sharp feature in the DOS is a hallmark of the electronic structure of this compound and has significant implications for its transport properties at high temperatures. aip.org
Partial Density of States (PDOS) and Orbital Contributions (e.g., 4f, 5d, 5p electrons)
Analysis of the Partial Density of States (PDOS) breaks down the total DOS into contributions from different atoms and their respective orbitals, offering a clearer picture of the electronic structure.
Cerium (Ce) 4f and 5d orbitals: The prominent, sharp peak in the TDOS near the Fermi level is overwhelmingly derived from the cerium 4f orbitals. aip.org There is some slight hybridization with the Ce 5d states. aip.org The contribution from other Ce orbitals, such as 6s, is comparatively weak. aip.org
Tellurium (Te) 5p orbitals: The valence band, at energies ranging from approximately -5 eV to -1 eV, is dominated by the 5p orbitals of the tellurium atoms. aip.org The contribution of Te electrons to the DOS around the Fermi level is very low and considered negligible compared to the peak from the Ce 4f electrons. aip.org
This orbital analysis confirms that the electronic properties of Ce₃Te₄ near the Fermi level are almost entirely governed by the 4f electrons of cerium. aip.org
Fermi Level Characteristics and the Nature of f-Electron Localization-Itinerancy
The Fermi level (E_F) in Ce₃Te₄ is situated just below the sharp, intense DOS peak. aip.org This proximity of a high density of states to the Fermi level is a critical feature. aip.org The delta-function-like shape of this peak is a direct consequence of the strong localization of the cerium 4f orbitals. aip.org
In many cerium compounds, the 4f electrons exhibit a dual nature, balancing between localized (atomic-like) and itinerant (band-like) behavior. In the case of Ce₃Te₄, the electronic structure calculations strongly point towards a localized picture for the 4f electrons, which remain largely confined to the cerium atoms, giving rise to the very narrow and intense peak in the DOS. aip.org This contrasts with some other cerium systems where f-electrons might have a more itinerant character, leading to broader features in the DOS.
| Feature | Description | Energy Range / Position | Primary Orbital Contribution |
|---|---|---|---|
| Conduction Band Peak | Very high, sharp, delta-function-like peak in TDOS. | ~0.21 eV above the Fermi level | Ce 4f (with slight Ce 5d hybridization) |
| Fermi Level (E_F) | Located just below the sharp DOS peak. | Set to 0 eV | Dominated by Ce 4f character |
| Valence Band | Broad distribution of states. | ~ -5 eV to -1 eV | Te 5p |
Theoretical Modeling of Electronic Transport Properties
The unique electronic structure of this compound, particularly the sharp DOS peak near the Fermi level, strongly suggests interesting electronic transport phenomena. Theoretical models are used to predict and understand these properties, especially its potential as a thermoelectric material.
The primary approach combines first-principles electronic structure calculations with semiclassical Boltzmann transport theory. researchgate.netresearchgate.net This method allows for the computation of key transport coefficients like the Seebeck coefficient (S), electrical conductivity (σ), and electronic thermal conductivity (κe). researchgate.net
For cerium compounds where electron correlations are significant, such as in heavy-fermion systems, the Anderson model is often used as a starting point to calculate the Seebeck coefficient. osti.gov This model describes the interaction of localized f-electrons with conduction electrons, which can give rise to a Kondo resonance near the chemical potential, leading to large Seebeck coefficients. osti.gov
In the context of Ce₃Te₄, the sharp DOS feature is predicted to be highly beneficial for high-temperature thermoelectricity. aip.org Based on the calculated electronic structure, and using a simple analytical model proposed by Mahan and Sofo that relates the DOS to thermoelectric potential, an idealized but very high thermoelectric figure of merit (zT) has been predicted for Ce₃Te₄ at high temperatures (T = 1200 K). aip.org The simple Mott formula can also be used to model the Seebeck coefficient for metallic systems, relating it to the effective mass of the charge carriers. escholarship.org
| Model / Theory | Application | Key Insights for this compound |
|---|---|---|
| First-Principles DFT + Boltzmann Transport Equations | Calculation of Seebeck coefficient, electrical conductivity, power factor. | Used to systematically compute transport properties, showing thermoelectric potential. researchgate.net |
| Mahan and Sofo Model | Predicting ideal thermoelectric figure of merit (zT). | The sharp DOS peak in Ce₃Te₄ is predicted to lead to a very high zT value at high temperatures. aip.org |
| Anderson Impurity Model | Calculating Seebeck coefficient in strongly correlated Ce systems. | Explains large Seebeck coefficients via the Kondo resonance arising from f-electron and conduction electron interactions. osti.govresearchgate.net |
Mahan-Sofo Theory Applications in Thermoelectricity
The Mahan-Sofo theory posits that an ideal thermoelectric material should possess a specific type of electronic density of states (DOS)—one that resembles a Dirac delta function, which is a very sharp, narrow peak, situated close to the Fermi level. jst.go.jp This specific electronic feature would theoretically optimize the Seebeck coefficient and, consequently, the power factor (S²σ), leading to a high ZT value.
First-principles density-functional theory calculations have been used to study the electronic band structure of this compound compounds like Ce3Te4. researchgate.netcharlotte.eduaip.org These studies have revealed a key feature that aligns perfectly with the predictions of the Mahan-Sofo theory: a very high, delta-shaped peak in the DOS. researchgate.netcharlotte.eduaip.org This prominent peak is located approximately 0.21 eV above the Fermi level and is primarily derived from the 4f orbital electrons of the cerium atoms. researchgate.netaip.org
According to the analytical model proposed by Mahan and Sofo, the optimal position for this DOS peak to maximize ZT is at an energy of about ±2.4 k_B_T (where k_B_ is the Boltzmann constant and T is the absolute temperature) from the Fermi level. jst.go.jpaip.org For high-temperature applications, such as at 1200 K, this optimal energy translates to approximately 0.25 eV. jst.go.jp The calculated 0.21 eV position of the f-electron peak in Ce3Te4 is remarkably close to this ideal value. researchgate.netcharlotte.edu
This favorable electronic structure has led to predictions of exceptionally high thermoelectric performance. Using the Mahan-Sofo model, researchers have estimated an ideal ZT value of 13.5 for Ce3Te4 at a temperature of 1200 K. researchgate.netcharlotte.eduaip.org This suggests that Ce3Te4 is a highly promising candidate for high-efficiency, high-temperature thermoelectric power generation. researchgate.netcharlotte.edu Further theoretical work has shown that this sharp DOS peak, which is crucial for high efficiency according to the theory, is a persistent feature of Ce3Te4's electronic structure even under varying pressures. jst.go.jp
| Calculated Thermoelectric Properties of Ce3Te4 | Value | Temperature (K) | Reference |
| DOS Peak Position (above Fermi Level) | 0.21 eV | - | researchgate.net, aip.org |
| Optimal DOS Peak Position (Mahan-Sofo) | ~0.25 eV | 1200 | jst.go.jp |
| Predicted Ideal ZT | 13.5 | 1200 | researchgate.net, charlotte.edu, aip.org |
| Primary Orbital Contribution to DOS Peak | Ce 4f electrons | - | researchgate.net, jst.go.jp |
Band Engineering Paradigms for Performance Enhancement
Band engineering is a powerful strategy to further optimize the thermoelectric performance of materials like this compound by intentionally modifying their electronic band structure. frontiersin.orgnih.govacs.org The goal is to enhance the power factor and/or reduce the thermal conductivity. frontiersin.org Several paradigms of band engineering could be particularly effective for this compound systems.
One key strategy is the enhancement of band degeneracy, also known as valley convergence. frontiersin.orgnih.gov This involves aligning multiple electronic bands (or valleys) at the same energy level, which can significantly increase the density of states effective mass without degrading carrier mobility, thereby boosting the Seebeck coefficient. frontiersin.org For this compound, this could be achieved through compositional variations, such as forming solid solutions or through isovalent substitution. researchgate.netacs.org For instance, substituting cerium with other rare-earth elements or tellurium with other chalcogens could modify the band structure to promote such convergence.
Another approach is the introduction of resonant impurity levels. frontiersin.org Doping with specific elements can create impurity states within the host bands. If these resonant states are located near the Fermi level, they can distort the DOS in a way that enhances the Seebeck coefficient, similar to the effect of the intrinsic 4f states in Ce3Te4 but with the potential for greater control through doping concentration. frontiersin.org
Isovalent substitution has been demonstrated as a tool to decouple the typically inverse relationship between the Seebeck coefficient and electrical conductivity. researchgate.netacs.org In a study on bismuth selenide (B1212193), substituting bismuth with cerium led to a simultaneous increase in both properties. researchgate.netacs.org This was attributed to the formation of neutral impurities and a favorable downward shift of the valence band. researchgate.netacs.org Applying a similar strategy to this compound, perhaps by substituting on the tellurium site, could be a viable path to performance enhancement.
Magnetic Phenomena and Properties in Cerium Telluride Systems
Low-Temperature Magnetic Behavior of Cerium Tellurides
Cerium tellurides, with varying stoichiometries such as CeTe, CeTe₂, CeTe₃, and Ce₂Te₅, display distinct magnetic ordering at low temperatures. The nature of this ordering is highly sensitive to the specific crystal structure and the strength of the magnetic exchange interactions.
In the case of CeTe, which crystallizes in the rock-salt structure, an antiferromagnetic ordering is observed at a Néel temperature (TN) of approximately 2.2 K nii.ac.jpresearchgate.net. The magnetic phase diagram of CeTe is particularly complex, featuring multiple field-induced magnetic phases. At ambient pressure and low magnetic fields, CeTe is in a type-II antiferromagnetic state, referred to as phase I researchgate.net. As the magnetic field is increased, the system undergoes transitions to other magnetic phases, denoted as phases II, III, IV, and V, depending on the field strength and direction researchgate.net. The transition temperatures of these phases are influenced by the application of external pressure, which can enhance the role of the quadrupolar moment of the cerium ions in the ordering phenomenon jps.jp.
For the layered compound CeTe₂, neutron diffraction studies have revealed a ferrimagnetic structure researchgate.net. It undergoes an antiferromagnetic transition at a Néel temperature of 4.3 K aip.org. The magnetic structure is characterized by a down-up-up-down (ABBA-type) arrangement of ferromagnetic Ce double layers along the c-axis aip.orgresearchgate.net.
CeTe₃ exhibits two distinct antiferromagnetic transitions at low temperatures. The first occurs at a Néel temperature (TN1) of approximately 3.1 K, followed by a second transition (TN2) at around 1.3 K researchgate.net. These transitions are associated with non-parallel easy axes that are perpendicular to the layer stacking direction, indicating a strong easy-plane magnetic character researchgate.net.
The compound Ce₂Te₅, which can be viewed as a combination of CeTe₂ and CeTe₃ structures, shows a sequence of magnetic transitions. It initially enters a ferromagnetic state at a Curie temperature (Tc) of around 5.2 K. As the temperature is lowered further, it transitions into states with dominant antiferromagnetic interactions at approximately 2.1 K, 0.9 K, and 0.4 K researchgate.netresearchgate.net.
Metamagnetic transitions, where a magnetic field induces a sharp increase in magnetization, are a characteristic feature of some cerium telluride systems. This behavior is prominently observed in CeTe₂. At 2 K, CeTe₂ undergoes a metamagnetic transition to a field-induced ferromagnetic state at a relatively small magnetic field of 0.06 T, with the easy axis of magnetization along the c-axis researchgate.netresearchgate.net.
In CeTe, the application of a magnetic field leads to a series of transitions between different magnetic phases, as depicted in its complex magnetic phase diagram researchgate.netjps.jp. For instance, along the aip.org direction at 0.5 K, a transition from the type-II antiferromagnetic phase to a phase with a ferromagnetic component occurs at around 3.5 T researchgate.net. The magnetization curves for CeTe at low temperatures show distinct steps and changes in slope that correspond to these field-induced transitions researchgate.net. Hysteresis has been observed in the Shubnikov-de Haas oscillations of CeTe₃ thin films below the first magnetic transition temperature, indicating a memory effect in the magnetic state of the conduction electrons aps.org.
| Compound | Temperature (K) | Transition Type | Critical Field (T) | Field Direction |
|---|---|---|---|---|
| CeTe | 0.5 | Antiferromagnetic to Ferromagnetic Component | ~3.5 | aip.org |
| CeTe₂ | 2 | Metamagnetic (Antiferromagnetic to Ferromagnetic) | 0.06 | c-axis |
The magnetic ordering in cerium tellurides is primarily governed by the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which describes the indirect exchange coupling between the localized 4f magnetic moments of the cerium ions mediated by the conduction electrons. The nature of this interaction, whether ferromagnetic or antiferromagnetic, depends on the distance between the magnetic ions and the electronic band structure of the material.
In CeTe, the competition between different exchange interactions within its face-centered-cubic lattice is believed to be responsible for its complex magnetic phase diagram researchgate.net. Both on-site d-f ferromagnetic and inter-site d-f antiferromagnetic exchange interactions have been suggested to play a role researchgate.net. The antiferromagnetic ground state at zero field is a type-II structure researchgate.net.
CeTe₂ exhibits a ferrimagnetic ordering, which is a type of antiferromagnetism where the magnetic moments of the different sublattices are unequal, resulting in a net spontaneous magnetization researchgate.net. The observed down-up-up-down spin configuration along the c-axis is a manifestation of this ferrimagnetism aip.orgresearchgate.net.
The two successive antiferromagnetic transitions in CeTe₃ suggest a complex interplay of magnetic interactions, possibly involving different ordering of the cerium magnetic moments at different temperatures researchgate.net. The strong easy-plane anisotropy indicates that the moments preferentially align within the crystallographic planes researchgate.net.
Ce₂Te₅ presents a fascinating case where both ferromagnetic and antiferromagnetic orderings coexist at different temperature ranges. The initial transition to a ferromagnetic state at ~5.2 K is followed by the emergence of antiferromagnetically dominated states at lower temperatures, indicating a competition between ferromagnetic and antiferromagnetic exchange interactions researchgate.netresearchgate.net.
| Compound | Ordering Type | Transition Temperature (K) |
|---|---|---|
| CeTe | Antiferromagnetic (TN) | ~2.2 |
| CeTe₂ | Antiferromagnetic (TN) | 4.3 |
| CeTe₃ | Antiferromagnetic (TN1) | ~3.1 |
| Antiferromagnetic (TN2) | ~1.3 | |
| Ce₂Te₅ | Ferromagnetic (Tc) | ~5.2 |
| Antiferromagnetic-like | ~2.1 | |
| Antiferromagnetic-like | ~0.9 | |
| Antiferromagnetic-like | ~0.4 |
Spin density waves (SDWs) are a type of itinerant antiferromagnetism where the spin density of the conduction electrons forms a periodic modulation. This phenomenon is often associated with the nesting of the Fermi surface. While direct evidence for SDW formation in cerium tellurides is not extensively documented, the related phenomenon of charge density waves (CDWs) has been observed, particularly in the layered tellurides.
In CeTe₂, the presence of a CDW is thought to be driven by the nesting of the Fermi surface in the Te square sheets aip.org. CDWs and SDWs are often closely related, and the presence of a CDW can influence the magnetic properties of a material. In CeTe₃, a CDW has been observed at room temperature, with ordering wave vectors of |c * - q | = 4.19 nm⁻¹ and |q | = 10.26 nm⁻¹, where c * is the reciprocal lattice vector iaea.org. The interplay between the CDW and the low-temperature magnetic ordering in CeTe₃ is an area of active research. The Shubnikov-de Haas oscillations observed in CeTe₃ thin films suggest a significant interaction between the magnetic ordering and the conduction electrons, which could be indicative of a coupling between the magnetic order and the Fermi surface that is also responsible for the CDW aps.org.
Magnetic Moment Determination Techniques
The magnetic moments in this compound systems are primarily determined using neutron diffraction and magnetization measurements. Neutron diffraction is a powerful technique that directly probes the microscopic magnetic structure of a material, allowing for the determination of the size and orientation of the magnetic moments on the cerium ions.
In CeTe₂, neutron diffraction experiments were crucial in establishing the down-up-up-down antiferromagnetic configuration and quantifying the magnetic moments aip.orgresearchgate.net. The calculated spin and orbital magnetic moments of Ce in CeTe₂ are -1.09 μB and 1.89 μB, respectively, resulting in a total magnetic moment of 0.8 μB aip.org. This value is comparable to the saturated magnetic moment of 1.0 – 1.1 μB observed in ferromagnetic orders aip.org.
Magnetization measurements, typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer, provide information about the bulk magnetic moment of a sample. By measuring the magnetization as a function of an applied magnetic field at low temperatures, the saturation magnetization can be determined, which corresponds to the alignment of all magnetic moments. For CeTe, the magnetization exceeds the expected moment for the Γ₇ ground state at around 5 T, suggesting a mixing of crystal field states under a magnetic field researchgate.net.
Magnetic Susceptibility Investigations
Magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of materials. In this compound systems, these measurements provide insights into the nature of the magnetic ordering, the strength of the magnetic interactions, and the effective magnetic moment of the cerium ions.
The temperature dependence of the magnetic susceptibility of CeTe₃ shows two clear anomalies corresponding to the two antiferromagnetic transitions at TN1 ≈ 3.1 K and TN2 ≈ 1.3 K researchgate.net. Similarly, for Ce₂Te₅, the magnetic susceptibility data reveal a sharp increase at the ferromagnetic transition temperature of ~5.2 K, followed by features that indicate subsequent antiferromagnetic-like ordering at lower temperatures researchgate.netresearchgate.net.
For CeTe₂, magnetic susceptibility measurements have revealed pronounced crystal field effects for the trivalent Ce ions and are consistent with a magnetic transition below 4 K due to ferrimagnetic ordering.
At temperatures well above the magnetic ordering temperature, the magnetic susceptibility of paramagnetic materials often follows the Curie-Weiss law:
χ = C / (T - θCW)
where χ is the magnetic susceptibility, C is the Curie constant, T is the temperature, and θCW is the Weiss constant (or Curie-Weiss temperature). The Curie constant is related to the effective magnetic moment (μeff) of the magnetic ions.
In Ce₂Te₅, analysis of the inverse magnetic susceptibility (1/χ) versus temperature in the paramagnetic region yields effective magnetic moments of 2.57 μB/Ce for the magnetic field applied parallel to the b-axis and 2.52 μB/Ce for the field perpendicular to the b-axis researchgate.net. These values are close to the theoretical Hund's rule value for a free Ce³⁺ ion (2.54 μB) researchgate.net. The Weiss constants obtained from the Curie-Weiss fits are positive, with θ||b = 10.1 K and θ⊥b = 6.2 K, indicating dominant ferromagnetic interactions in the paramagnetic state researchgate.net.
| Field Direction | Effective Magnetic Moment (μB/Ce) | Weiss Constant (θCW) (K) | Dominant Interaction |
|---|---|---|---|
| Parallel to b-axis | 2.57 | 10.1 | Ferromagnetic |
| Perpendicular to b-axis | 2.52 | 6.2 | Ferromagnetic |
Neutron Scattering and Muon Spin Relaxation Studies of Magnetic Order
Neutron scattering and muon spin relaxation (µSR) are powerful complementary techniques for probing the magnetic structure and dynamics of materials. In the case of this compound systems, these methods have provided invaluable insights into the nature of their magnetic order.
Neutron diffraction is a direct probe of long-range magnetic order. The presence of magnetic Bragg peaks in a neutron diffraction pattern is a clear signature of a magnetically ordered state. In the this compound family, neutron scattering studies have revealed distinct magnetic behaviors.
For instance, in Cerium ditelluride (CeTe₂), neutron diffraction experiments have successfully identified magnetic Bragg peaks below its ordering temperature aip.orgcanada.ca. The analysis of these peaks has been interpreted to represent a down-up-up-down (ABBA-type) antiferromagnetic configuration along the c-axis, with ferromagnetic Ce double layers situated above and below the Te(1) sheet aip.orgresearchgate.netresearchgate.net. This indicates a well-defined, long-range magnetic structure. Inelastic neutron scattering studies on CeTe₂ have also identified two well-defined excitations, which are attributed to the crystal field splitting of the Ce³⁺ ion, suggesting that the cerium ions in this compound are relatively well-localized canada.ca.
In contrast, for other members of the this compound series, such as Cerium tritelluride (CeTe₃) and Dicerium pentatelluride (Ce₂Te₅), neutron diffraction studies have not observed magnetic Bragg peaks, despite clear indications of magnetic transitions from other measurement techniques. This absence of magnetic Bragg peaks points towards a more complex or "hidden" magnetic order in these compounds.
| Compound | Magnetic Bragg Peaks Observed | Inferred Magnetic Structure |
|---|---|---|
| Cerium ditelluride (CeTe₂) | Yes | Down-up-up-down (ABBA-type) antiferromagnetic |
| Cerium tritelluride (CeTe₃) | No | Hidden magnetic order |
| Dicerium pentatelluride (Ce₂Te₅) | No | Hidden magnetic order |
Muon spin relaxation (µSR) is a sensitive local probe of magnetic fields and is particularly useful for investigating materials with complex or disordered magnetic states, including those with "hidden order" where neutron scattering might not provide a complete picture aps.orgiaea.orgarxiv.orgaps.orgresearchgate.net. In µSR, spin-polarized muons are implanted into a sample, and the time evolution of their spin polarization is monitored. The precession frequency of the muon spin is proportional to the local magnetic field at the muon site, providing information on static magnetic order, while the relaxation of the muon spin polarization gives insights into the distribution and dynamics of local magnetic fields.
In the context of cerium tellurides where neutron diffraction fails to detect magnetic Bragg peaks, µSR has been instrumental. For compounds like CeTe₃ and Ce₂Te₅, µSR studies can detect the presence of internal magnetic fields, confirming the existence of magnetic order on a local scale, even in the absence of the long-range coherent magnetism that would give rise to sharp Bragg peaks in a neutron diffraction pattern. This suggests that the magnetic order in these materials may be short-range, incommensurate, or of a complex non-collinear nature that is difficult to detect with neutron diffraction.
| Compound | µSR Observation | Interpretation |
|---|---|---|
| Cerium tritelluride (CeTe₃) | Evidence of internal magnetic fields | Confirms local magnetic ordering |
| Dicerium pentatelluride (Ce₂Te₅) | Evidence of internal magnetic fields | Confirms local magnetic ordering |
Role of 4f Electrons in Magnetic Ordering Transitions
The magnetic properties of cerium-based compounds are fundamentally governed by the behavior of the single 4f electron of the cerium ion. This electron can exhibit a fascinating duality, behaving as either a localized moment or an itinerant electron participating in the electronic band structure. This dual nature is a key factor in the diverse and often complex magnetic phenomena observed in these materials aps.orgcea.fr.
The degree of localization of the 4f electrons in cerium compounds is a delicate balance influenced by factors such as pressure, temperature, and chemical composition lsu.eduaps.orgnih.gov. When the 4f electrons are well-localized, they carry a magnetic moment and interact with each other, leading to magnetic ordering. In contrast, when they become itinerant, they contribute to the conduction band and lose their localized magnetic moment.
In the cerium tellurides, this interplay is crucial. For CeTe₂, inelastic neutron scattering data suggest that the Ce ions are relatively well-localized, which is consistent with the observation of a clear magnetic ordering canada.ca. For other cerium compounds, a crossover from itinerant to localized behavior of the 4f electrons has been observed with changes in chemical composition or external parameters aps.orgresearchgate.netarxiv.orgelsevierpure.com. This transition can significantly impact the magnetic properties, driving the system from a non-magnetic or weakly magnetic state to a magnetically ordered one. The "hidden order" in CeTe₃ and Ce₂Te₅ might be related to a more complex scenario where the 4f electrons exhibit an intermediate character, being neither fully localized nor fully itinerant.
In metallic systems with localized magnetic moments, such as those often found in cerium compounds, the primary mechanism for magnetic ordering is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction wikipedia.orgresearchgate.netarxiv.org. This is an indirect exchange interaction where the localized magnetic moments of the 4f electrons polarize the spins of the itinerant conduction electrons. This spin polarization is then sensed by other localized moments, leading to an effective interaction between them.
The RKKY interaction is long-ranged and oscillatory in nature, meaning it can favor either ferromagnetic or antiferromagnetic alignment of the localized moments depending on the distance between them. In layered materials like the cerium tellurides, the RKKY interaction can be highly anisotropic, leading to complex magnetic structures arxiv.orgaps.orgarxiv.orgaps.orgarxiv.org. The specific form of the RKKY interaction in cerium tellurides will depend on the details of their electronic band structure and the hybridization between the 4f electrons and the conduction electrons. This interaction is believed to be the driving force behind the magnetic ordering observed in these systems.
Quantum Magnetic Phenomena in Cerium Tellurides
The field of quantum magnetism explores exotic states of matter that arise from strong quantum fluctuations, often in systems with magnetic frustration. One of the most sought-after of these states is the quantum spin liquid (QSL), where magnetic moments remain disordered and highly entangled down to the lowest temperatures, avoiding conventional magnetic ordering scitechdaily.comornl.govbirmingham.ac.ukrice.eduscispace.comscitechdaily.comtechexplorist.com.
While cerium-based compounds are a fertile ground for the discovery of novel quantum phenomena, including quantum criticality and unconventional superconductivity, the existence of a quantum spin liquid state in this compound systems has not been prominently reported in the scientific literature to date. The observed magnetic ordering in CeTe₂ and the "hidden order" in CeTe₃ and Ce₂Te₅ suggest that these systems, under ambient conditions, tend towards some form of magnetic order rather than a dynamic, disordered QSL state. However, the possibility of inducing such exotic states in cerium tellurides through external tuning parameters like pressure or magnetic fields remains an open area for future research.
Exploration of Hidden Magnetic Order
Hidden magnetic order refers to a state in which a material undergoes a phase transition with clear thermodynamic signatures, such as an anomaly in heat capacity or magnetic susceptibility, yet conventional probes like neutron diffraction fail to detect any dipolar magnetic Bragg peaks. This suggests an ordering of moments that are "invisible" to neutrons, such as higher-order multipoles.
In the family of cerium tellurides, evidence for hidden magnetic order has been found in Cerium Tritelluride (CeTe₃) and Ce₂Te₅. Neutron diffraction studies on these compounds did not show any magnetic Bragg peaks below their respective ordering temperatures. illinois.edu This absence of observable magnetic scattering is a key characteristic of a hidden order state. illinois.edu
For Ce₂Te₅, the presence of long-range magnetic order below its transition temperature was confirmed through muon spin rotation (µSR) experiments. illinois.edu The µSR data showed clear oscillations, which is indicative of a long-range ordered magnetic state. illinois.edu This situation, where thermodynamic and local-probe measurements (like µSR) indicate a magnetic transition but neutron diffraction does not, strongly points towards a hidden order parameter. illinois.edu The case of Ce₂Te₅ is analogous to that of Cerium Sesquioxide (Ce₂O₃), a well-established hidden order system. illinois.edu
In contrast, Cerium Ditelluride (CeTe₂) does exhibit magnetic Bragg peaks in neutron diffraction, indicating a ferrimagnetic structure. illinois.edu This highlights the diversity of magnetic behaviors within the this compound series.
| Compound | Ordering Temperature (Tₙ) | Neutron Diffraction Result | Muon Spin Rotation (µSR) Result | Magnetic Structure |
| CeTe₂ | ~5 K | Magnetic Bragg peaks observed | Strong relaxation | Ferrimagnetic |
| CeTe₃ | ~3 K | No magnetic Bragg peaks | Strong relaxation, changing volume fraction | Hidden Order |
| Ce₂Te₅ | ~3 K | No magnetic Bragg peaks | Oscillations observed | Hidden Order |
Contributions of Higher-Order Magnetic Moments
The concept of higher-order magnetic moments, such as quadrupoles and octupoles, becomes important in systems where the interaction of the 4f electrons with the crystalline electric field (CEF) is strong. These higher-order moments can order independently of the magnetic dipole moment and are often difficult to detect directly.
In the context of cerium-based compounds, including the tellurides, analyses of magnetic data that assume only dipolar moments often lead to inconsistencies, particularly between neutron diffraction and muon spin relaxation data. illinois.edu These discrepancies provide strong evidence for the ordering of higher-order moments. illinois.edu
The investigation into the magnetic properties of cerium tellurides is a valuable approach to understanding the relationship between the local environment, electronic correlations, and the resulting magnetic behavior. The layered crystal structure of compounds like CeTe₂, CeTe₃, and Ce₂Te₅, which consist of Ce-Te layers separated by square nets of Te atoms, creates varying CEF environments. illinois.edu This variation influences the magnetic properties and the potential for multipolar ordering. illinois.edu
While direct observation of ordered multipolar moments in cerium tellurides is challenging, the inconsistencies in experimental data strongly suggest their contribution to the magnetic ground state. This is an active area of research, with the complex magnetic behavior of these materials pointing towards the need for theoretical models that go beyond simple dipolar interactions and incorporate the effects of higher-order multipoles. illinois.edu
Thermoelectric Properties and Transport Phenomena in Cerium Tellurides
Optimization Strategies for the Dimensionless Figure of Merit (zT)
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, zT, defined as zT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the total thermal conductivity, and T is the absolute temperature. mdpi.comsemanticscholar.org A primary goal in thermoelectric research is the optimization of zT. For cerium telluride (Ce₃Te₄), theoretical calculations predict a remarkably high ideal zT value of 13.5 at 1200 K. jst.go.jpresearchgate.net This high potential is attributed to its electronic density of states (DOS), which features a sharp, delta-function-like peak near the Fermi level, a highly desirable characteristic for superior thermoelectric performance. researchgate.netaip.org
Several strategies are employed to optimize the zT of thermoelectric materials, which are applicable to this compound:
Band Structure Engineering: The key to Ce₃Te₄'s high potential zT is the sharp peak in its DOS, primarily arising from the 4f orbital electrons of the cerium atoms. researchgate.netaip.org According to the Mahan-Sofo theory, the zT value is optimized when the DOS peak is located approximately at an energy of ±2.4 k_B_T from the Fermi level. jst.go.jpaip.org For operation at 1200 K, this optimal energy position is about 0.25 eV. jst.go.jp First-principles calculations have shown that for Ce₃Te₄, this peak appears at 0.21 eV above the Fermi level, which is very close to the ideal position for high-temperature applications. researchgate.netaip.org
Pressure Application: Applying external pressure can modify the electronic structure and, consequently, the thermoelectric properties. For Ce₃Te₄, calculations have shown that applying appropriate pressure could enhance its thermoelectric performance, with the highest zT values predicted under pressures of 1.1 GPa, 1.3 GPa, and 2.5 GPa. jst.go.jp
Composite Formation: Creating composites by introducing secondary phase inclusions can decouple and separately optimize the electrical and thermal properties. In the related lanthanum telluride (La₃₋ₓTe₄) system, introducing nickel or cobalt inclusions has been shown to improve the Seebeck coefficient and achieve a significant enhancement in zT. escholarship.org This suggests a viable optimization pathway for this compound.
Ultimately, optimizing for the average zT across a specific operating temperature range is often more critical for device performance than simply maximizing the peak zT value. mdpi.com This means the temperature at which the peak zT occurs is as important as the peak's magnitude. mdpi.com
Electrical Conductivity and Charge Carrier Transport Studies
Electrical conductivity (σ) and its inverse, electrical resistivity (ρ), are fundamental parameters governing thermoelectric performance. Research indicates that the transport properties in Ce₃Te₄ are similar to those observed in La₃Te₄. arxiv.org In related rare-earth tellurides like Nd₃₋ₓTe₄, the material exhibits behavior typical of a heavily doped semiconductor, where the electrical resistivity increases as the carrier concentration decreases (i.e., as the vacancy concentration 'x' increases). nih.gov
In studies of Ce₃₋ₓTe₄, the composition, which dictates the concentration of cerium vacancies, directly influences the transport properties. arxiv.org The Wiedemann-Franz law (κ_ele_ = LT/ρ) is often used to estimate the electronic contribution to thermal conductivity (κ_ele_) from the electrical resistivity, where L is the Lorenz number. arxiv.org
Seebeck Coefficient and Thermopower Measurements
The Seebeck coefficient (S), or thermopower, represents the magnitude of the induced voltage in response to a temperature difference across the material. wikipedia.org Rare-earth chalcogenides like Ce₃Te₄ are of particular interest because the d and f electrons can lead to a high Seebeck coefficient. jst.go.jp
The enhancement of the Seebeck coefficient is closely linked to the material's electronic structure. In rare-earth tellurides such as Nd₃Te₄ and Pr₃Te₄, the presence of 4f electrons modifies the density of states near the Fermi level, leading to a significant increase in the Seebeck coefficient compared to La₃Te₄ at similar carrier concentrations. nih.govnsf.gov Given that cerium also possesses f-electrons, a similar enhancement mechanism is expected in Ce₃Te₄. aip.org Generally, the Seebeck coefficient is inversely related to the carrier concentration; as the number of carriers increases, the Seebeck coefficient tends to decrease. arxiv.orgresearchgate.net
Carrier Concentration and Mobility Analysis
Carrier concentration (n) and carrier mobility (μ) are critical properties that dictate the electrical conductivity of a semiconductor (σ = neμ). fiveable.me These parameters are typically determined through Hall effect measurements. nih.govinoe.ro
In the Ce₃₋ₓTe₄ system, the carrier concentration is controlled by the composition, specifically the concentration of cerium vacancies. arxiv.org The effective mass (m*) of the charge carriers is another important parameter that can be calculated from experimental Seebeck and Hall coefficient data, often assuming a simple parabolic band model and acoustic phonon scattering as the dominant carrier scattering mechanism. arxiv.org In Ce₃₋ₓTe₄, the effective mass was found to decrease at lower carrier concentrations, a trend consistent with its electronic structure and also observed in La₃₋ₓTe₄. arxiv.org
The table below shows transport properties for a sample of Lead Telluride (PbTe) doped with Cerium, illustrating the type of data obtained from such analyses.
| Temperature | Free Hole Concentration (p) (cm⁻³) | Hole Mobility (µp) (cm²/Vs) | Resistivity (ρ) (Ω·cm) |
| Room Temp | 1.1 x 10¹⁸ | 780 | 7.3 x 10⁻³ |
| Liquid N₂ Temp | 3.1 x 10¹⁸ | 15,000 | 1.3 x 10⁻⁴ |
| Data for a typical PbTe + Ce sample. inoe.ro |
Phonon Scattering Mechanisms and Lattice Thermal Conductivity Contributions
Low lattice thermal conductivity (κ_L_) is essential for a high zT. The total thermal conductivity (κ) is the sum of electronic (κ_e_) and lattice (κ_L_) contributions. nsf.gov In this compound, κ_L_ is influenced by several phonon scattering mechanisms.
Studies on Ce₃₋ₓTe₄ reveal that at low temperatures, phonons are efficiently scattered by electrons, a trend evidenced by the increase in the low-temperature peak of thermal conductivity as cerium vacancy concentration increases (which corresponds to a decrease in electron concentration). arxiv.org At higher temperatures, above approximately 150 K, phonon-phonon scattering (Umklapp scattering) becomes the dominant mechanism, causing the lattice thermal conductivities of different compositions to converge. arxiv.org For various compositions of Ce₃₋ₓTe₄, the lattice thermal conductivity is near 1.2 W/m/K at 200 K. arxiv.org The intrinsically low κ_L_ in materials with the Th₃P₄ structure, like Ce₃Te₄, is attributed to the complex crystal structure, point-defect scattering from cation vacancies, and electron-phonon scattering. nih.gov
Influence of Doping on Thermoelectric Performance
Doping, the intentional introduction of impurities, is a cornerstone strategy for optimizing thermoelectric materials. frontiersin.org Its primary purpose is to tune the carrier concentration to an optimal level that maximizes the power factor (S²σ) and, consequently, the figure of merit, zT. frontiersin.orgresearchgate.net Doping can also introduce additional phonon scattering centers, which helps to reduce the lattice thermal conductivity. researchgate.net The choice of dopant and its concentration is critical, as increasing carrier concentration to boost electrical conductivity often leads to a detrimental decrease in the Seebeck coefficient. researchgate.net
Aliovalent Doping Approaches
Aliovalent doping is a specific strategy where a substituent element has a different valence (oxidation state) than the host atom it replaces. researchgate.netnih.gov This approach is particularly effective for modifying carrier concentration. rsc.org For example, if a trivalent Ce³⁺ ion in the Ce₃Te₄ lattice were replaced by a divalent or tetravalent ion, it would directly alter the number of free charge carriers in the system.
In related thermoelectric materials, this technique has proven effective. For instance, in bismuth selenide (B1212193) (Bi₂Se₃), counter-doping with both isovalent cerium and aliovalent cobalt was used to enhance thermoelectric performance. nih.govmdpi.com The aliovalent cobalt dopant helped to improve the density of states and increase carrier concentration. nih.govmdpi.com Similarly, in SnTe-based materials, aliovalent dopants like Bi and Sb are used to tune the electronic structure and reduce thermal conductivity. rsc.org These examples highlight that aliovalent doping is a powerful and viable strategy for enhancing the thermoelectric properties of this compound.
Synergistic Doping Effects in Cerium-Doped Systems
The enhancement of thermoelectric performance in materials is a complex challenge due to the interdependent nature of the Seebeck coefficient, electrical conductivity, and thermal conductivity. A promising strategy to overcome this is the use of synergistic doping, where the combination of two or more dopants leads to a greater improvement in thermoelectric properties than the sum of the individual dopants' effects. In cerium-doped telluride systems, this approach has been effectively demonstrated, particularly with the co-doping of cerium and cobalt in bismuth selenide (Bi₂Se₃), a related chalcogenide.
A noteworthy example of synergistic doping is the counter-doping of Bi₂Se₃ with both isovalent cerium (Ce) and aliovalent cobalt (Co). americanelements.commdpi.com In this system, cerium is substituted for bismuth, which has been shown to simultaneously enhance the Seebeck coefficient and electrical conductivity. mdpi.com This is attributed to the minimization of ionized impurity scattering. americanelements.com However, single doping with cerium in Bi₂Se₃ has its limitations, with the thermoelectric figure of merit (zT) reaching up to 0.24 for a Ce concentration of 0.4 at.%, a value constrained by low electrical conductivity due to a low carrier concentration. mdpi.com
The introduction of cobalt as a co-dopant alongside cerium leads to a significant synergistic enhancement of the thermoelectric properties. americanelements.commdpi.com The transitional metal cobalt, when self-doped, boosts the average electronegativity, which improves the delocalization of valence electrons. americanelements.com This creates new energy states near the Fermi level, which act as an electron source for the conduction band, thereby improving the density of states of conducting electrons. americanelements.com This counter-doping strategy has resulted in a remarkable improvement in the figure of merit (zT) to 0.55 at 473 K for an optimized doping concentration of 0.01 at.% in Bi₂₋ₓCeₓCo₂ₓSe₃. americanelements.commdpi.com This value is substantially higher than that achieved with single cerium doping.
The synergistic effect is also evident in the transport properties. While an increase in doping content generally leads to a higher carrier concentration and thus higher electrical conductivity, it often comes at the cost of a lower Seebeck coefficient. americanelements.com However, the Ce-Co co-doping strategy allows for a significant enhancement of the power factor, which is proportional to the square of the Seebeck coefficient and the electrical conductivity. americanelements.com Furthermore, the co-doping approach effectively scatters heat-carrying phonons, leading to a reduction in thermal conductivity. americanelements.com
The table below summarizes the thermoelectric properties of Ce-Co counter-doped Bi₂Se₃, illustrating the synergistic effect on the figure of merit.
| Sample Composition | Doping Concentration (at.%) | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/m) | Thermal Conductivity (W/mK) | Figure of Merit (zT) |
| CeₓBi₂₋ₓSe₃ | x = 0.4 | - | - | Low | - | 0.24 mdpi.com |
| Bi₂₋ₓCeₓCo₂ₓSe₃ | x = 0.01 | 473 | -149 | - | 0.51 | 0.55 americanelements.com |
| Pristine Bi₂Se₃ | 0 | 473 | -149 | - | 0.62 | - |
Impact of Cerium Doping on Related Telluride Alloys (e.g., Bi₂Se₃, Bi₂Te₃)
Cerium doping has been investigated as a method to enhance the thermoelectric properties of various telluride alloys, most notably bismuth selenide (Bi₂Se₃) and bismuth telluride (Bi₂Te₃). These materials are structurally and chemically similar to this compound and are well-established thermoelectric materials for near-room temperature applications.
In bismuth selenide (Bi₂Se₃), the isovalent substitution of cerium for bismuth has been shown to be an effective strategy for decoupling the typically inverse relationship between the Seebeck coefficient and electrical conductivity. acs.org Research has demonstrated that tuning the concentration of cerium doping can lead to a simultaneous increase in both of these parameters. acs.org This is attributed to the formation of neutral impurities, which in turn improves carrier mobility. acs.org Theoretical calculations have revealed that cerium doping leads to a downward shift of the valence band, which influences the thermoelectric enhancement. acs.org This strategic doping has resulted in a significant, order-of-magnitude enhancement of the thermoelectric figure of merit. acs.org
When cerium is used as a dopant in bismuth telluride (Bi₂Te₃), it has also been shown to effectively enhance its thermoelectric properties. Hydrothermal synthesis of Ce-doped Bi₂Te₃ nanoparticles has demonstrated that cerium doping can increase the power factor, particularly at lower temperatures. researchgate.net For instance, a zT value of 1.29 has been achieved at 373 K for a Ce-doped Bi₂Te₃ sample. researchgate.net However, the lighter atomic mass of cerium compared to bismuth can lead to an increase in thermal conductivity, which can partially offset the gains from the enhanced power factor. researchgate.net Despite this, a notable zT value of 1.22 at 386 K for a Ce₀.₁Bi₁.₉Te₃ sample has been reported, which is higher than that of undoped Bi₂Te₃. researchgate.net
The impact of cerium doping extends to co-doping strategies in Bi₂Te₃ as well. Studies involving the co-doping of cerium and other elements have shown that this approach can further refine the thermoelectric properties. nih.gov For example, the use of cerium and samarium as co-dopants has been explored, indicating that multi-element doping can be a viable path to optimizing the thermoelectric performance of Bi₂Te₃. nih.gov
The following table provides a comparative overview of the impact of cerium doping on Bi₂Se₃ and Bi₂Te₃.
| Host Material | Doping Strategy | Key Research Findings | Resulting zT |
| Bi₂Se₃ | Isovalent Ce substitution for Bi | Simultaneous increase in Seebeck coefficient and electrical conductivity. acs.org | Order-of-magnitude enhancement. acs.org |
| Bi₂Te₃ | Ce doping in nanoparticles | Increased power factor at low temperatures. researchgate.net | 1.29 at 373 K. researchgate.net |
| Bi₂Te₃ | Ce doping in nanoparticles | Higher zT than undoped sample despite increased thermal conductivity. researchgate.net | 1.22 at 386 K for Ce₀.₁Bi₁.₉Te₃. researchgate.net |
| Bi₂Te₃ | Ce and Sm co-doping | Enhanced thermoelectric properties. nih.gov | - |
Phase Transitions and High Pressure Behavior of Cerium Tellurides
Pressure-Induced Structural Phase Transitions
Under ambient conditions, cerium telluride crystallizes in the cubic NaCl (B1) structure. However, the application of pressure leads to distinct structural phase transitions.
NaCl (B1) to CsCl (B2) Structural Transformations
Experimental studies using X-ray diffraction have demonstrated that this compound undergoes a structural phase transition from the rock-salt (NaCl or B1) structure to the cesium chloride (CsCl or B2) structure. This transition occurs at a pressure of approximately 8 GPa. researchgate.nettandfonline.com The transformation is characterized by a significant and abrupt collapse in volume, indicating a first-order phase transition. tandfonline.com Theoretical models based on three-body interactions have successfully predicted this B1 to B2 transition, with calculated transition pressures in close agreement with experimental findings. tandfonline.com The volume collapse associated with this transition is reported to be around 8.4%. tandfonline.com
Below is a table summarizing the experimental and theoretical data for the B1 to B2 phase transition in CeTe.
| Property | Experimental Value | Theoretical Value (TBIP Model) |
| Transition Pressure (GPa) | 8 researchgate.nettandfonline.com | ~7.5 tandfonline.com |
| Volume Collapse (%) | - | 8.4 tandfonline.com |
TBIP Model: Three-Body Interaction Potential Model
Pressure Effects on Rhombohedral Symmetries (e.g., CeTe)
While the high-pressure behavior of the cubic NaCl-type phase of this compound is well-documented, specific experimental or theoretical studies on the effects of pressure on a rhombohedral phase of CeTe are not extensively reported in the reviewed scientific literature. Research on other telluride compounds has shown pressure-induced transitions involving rhombohedral phases, but direct analogous data for this compound is scarce. For instance, in GeTe-rich Ge-Sb-Te alloys, a rhombohedral phase is present and its behavior under pressure has been investigated. researchgate.netnih.gov Additionally, studies on other cerium compounds like CeAlO₃ show the existence and pressure-dependent behavior of rhombohedral structures. researchgate.nettandfonline.com However, without specific studies on rhombohedral CeTe, a detailed account of its pressure-induced transformations cannot be provided at this time.
Valence Transitions and f-Electron Delocalization under Hydrostatic Pressure
The structural changes in this compound under pressure are intimately linked to the electronic state of the cerium ions, particularly the 4f electrons. At ambient pressure, the cerium ion in CeTe is in a trivalent (Ce³⁺) state. aps.org The application of pressure is believed to enhance the hybridization between the localized 4f electrons of cerium and the conduction band electrons. This increased hybridization can lead to a delocalization of the 4f electrons. aps.org
Studies on cerium monochalcogenides, including CeTe, have shown that pressure can induce a valence change in the cerium ion. researchgate.net While some cerium compounds exhibit a sharp, discontinuous valence transition, in CeTe the process appears to be more gradual. The anomalous compression behavior observed in CeTe even before the structural transition to the CsCl phase suggests a continuous electronic change. researchgate.net Theoretical calculations support the idea that pressure-induced phase transitions in cerium chalcogenides are associated with the delocalization of the f electrons. aps.org
Theoretical Predictions of High-Pressure Phases and Transition Pressures
First-principles calculations and various theoretical models have been employed to predict and understand the high-pressure behavior of this compound. These theoretical studies have successfully reproduced the experimentally observed structural phase transition from the NaCl (B1) to the CsCl (B2) structure. tandfonline.comaps.org
Using methods such as the self-interaction corrected local spin-density approximation, researchers have been able to model the electronic structure of CeTe and predict the transition pressures. aps.org These calculations confirm that the trivalent state of cerium is stable at ambient pressure. aps.org The predicted transition pressures from these theoretical models are in good agreement with the experimental value of around 8 GPa. tandfonline.com Furthermore, theoretical models have been used to calculate the equation of state and the volume collapse associated with the phase transition, providing a deeper understanding of the underlying physics. tandfonline.com
The following table presents a comparison of experimental and theoretical transition pressures for the B1 to B2 transition in CeTe.
| Method | Predicted Transition Pressure (GPa) |
| Experimental | 8 researchgate.nettandfonline.com |
| Three-Body Interaction Potential | ~7.5 tandfonline.com |
| Self-Interaction Corrected LSD | In agreement with experiment aps.org |
Kondo Volume Collapse Scenario in Cerium Chalcogenides
The anomalous physical properties of cerium and its compounds under pressure, including the volume collapse observed in the phase transitions, are often discussed within the framework of the Kondo effect and the Kondo volume collapse model. The Kondo effect describes the interaction between a localized magnetic moment (from the 4f electron of cerium) and the sea of conduction electrons.
In the context of cerium chalcogenides, the application of pressure enhances the Kondo interaction. researchgate.net This enhanced interaction can lead to a significant change in the electronic state and a corresponding large volume reduction, which is a hallmark of the Kondo volume collapse. The anomalous behavior of the bulk modulus of CeTe under pressure, where it does not increase as expected, is considered evidence for an additional electronic contribution to the free energy, consistent with a strong enhancement of the Kondo interaction. researchgate.net The smaller bulk modulus of CeTe compared to other related compounds has also been attributed to a volume-dependent Kondo effect. iphy.ac.cn This scenario provides a theoretical basis for understanding the electronic and structural transitions observed in this compound under high pressure.
Quantum Phenomena and Advanced Functionalities in Cerium Telluride Systems
Quantum Critical Phenomena in Cerium-Based Compounds
The study of quantum critical phenomena in cerium-based compounds reveals a landscape rich with unconventional physics that challenges established theoretical frameworks. tennessee.eduloukrademaker.nlaip.org A quantum critical point (QCP) emerges at absolute zero when a material's phase transition is suppressed by a non-thermal tuning parameter like pressure, magnetic field, or chemical composition. tuwien.ac.at The proximity to a QCP at zero temperature can profoundly influence a material's properties at finite temperatures, leading to behaviors that deviate from standard Fermi liquid theory. loukrademaker.nl
Unconventional Quantum Criticality and E/T-Scaling
A hallmark of unconventional quantum criticality in certain cerium-based heavy fermion compounds is the observation of Energy/Temperature (E/T) scaling. arxiv.org This scaling behavior, where energy and temperature become equivalent at a QCP, provides a rigorous test for theories describing quantum materials. arxiv.orgosti.gov
In systems like CeCu₆₋ₓAuₓ, the dynamical susceptibility exhibits E/T-scaling with a fractional exponent, a finding that is inconsistent with the conventional Hertz-Millis-Moriya (HMM) theory of quantum phase transitions. tennessee.eduarxiv.org Similar unconventional E/T scaling with an anomalous exponent has also been observed in the related compound CeCu₆₋ₓAgₓ. tennessee.eduosti.gov This suggests that the quantum criticality in these materials is governed by mechanisms beyond the standard model, with proposed explanations including the breakdown of a local energy scale, coupling between quasiparticles and order parameter fluctuations, or the influence of topological excitations. arxiv.orgosti.gov
Research on CeCu₆₋ₓAgₓ has shown that while the total dynamic susceptibility displays this unconventional E/T scaling, the critical part of the susceptibility is consistent with the conventional HMM model. tennessee.edu This suggests that the exotic behavior may arise from the interplay of a critical component and a competing non-critical term in the material's spectrum. tennessee.edu The consistency of these findings across different dopants (Au, Ag, Pd) in the CeCu₆ system, despite variations in structural properties, points to a common underlying magnetic origin for the unconventional quantum criticality. tennessee.edu
Competing Magnetic Fluctuations and Quantum Phase Transitions
The complex behavior near a QCP in cerium compounds is often the result of competing interactions. mpg.deepj-conferences.org In particular, competing magnetic fluctuations can play a crucial role in shaping the nature of quantum phase transitions. tennessee.eduresearchgate.net
In CeCu₆₋ₓAgₓ, investigations have revealed the presence of two competing magnetic fluctuations, one corresponding to an incommensurate wave-vector and the other to a commensurate wave-vector. tennessee.edu It appears that only the incommensurate fluctuations become critical at the QCP. tennessee.edu This scenario of multiple, competing order parameters is a key factor in the emergence of unconventional critical behavior. arxiv.org
The presence of these competing fluctuations can mask the underlying quantum critical behavior, making its experimental identification and theoretical description challenging. researchgate.net The ability to tune these materials through chemical substitution or applied fields allows for a detailed exploration of the phase diagram and the nature of the quantum phase transitions. ohiolink.eduethz.ch For instance, in some cerium-based systems, a field-induced quantum critical point can be suppressed by doping, highlighting the delicate balance of interactions at play. ohiolink.edu The study of such systems, where different ground states like superconductivity and magnetism are in close competition, provides a rich platform for understanding the intricate physics of quantum phase transitions. epj-conferences.orgethz.ch
Cerium Telluride as Potential Qubit Host Materials
The search for suitable host materials for quantum bits (qubits), the fundamental units of quantum computers, is a critical area of research. eurekalert.org Ideal hosts should provide a stable, noise-free environment to protect the fragile quantum states of the qubits. eurekalert.org Cerium-containing materials, including this compound, are being explored for this purpose due to their unique electronic and optical properties.
Identification and Characterization of Quantum Defects (e.g., Color Centers)
A promising approach for creating qubits involves the use of quantum defects, such as color centers, within a host crystal. eurekalert.org These defects are localized imperfections in the crystal lattice that can trap electrons and exhibit discrete energy levels, making them suitable for encoding quantum information. The identification and characterization of these optically active quantum bits are the first steps toward their application in quantum technologies. eurekalert.org
Recent research has focused on identifying suitable color centers in cerium-based hosts. eurekalert.org Theoretical studies are employed to predict promising defect configurations, which are then experimentally verified. eurekalert.org Techniques like pulsed laser deposition are used to grow host crystals with specific defects, allowing for rapid screening of candidates. eurekalert.org Subsequent spectroscopic studies at both room and cryogenic temperatures are crucial for characterizing the photon emission from these color centers and validating theoretical models. eurekalert.org
Cerium oxide is being investigated as a host material because it can offer a magnetically quiet environment for qubits, as both cerium and oxygen can have isotopes with no nuclear spin, which reduces a major source of decoherence. eurekalert.orgou.edu While direct research on color centers in this compound for qubit applications is still emerging, the principles and techniques developed for other cerium compounds are transferable. The study of luminescence and optical properties in Ce-doped materials provides a foundation for this exploration. mdpi.comresearchgate.net
Exploration of Superradiance and Collective Quantum Phenomena
Superradiance is a collective quantum phenomenon where a group of emitters, such as atoms or quantum defects, synchronize their emission of light, leading to a short, intense burst. researchgate.netaps.org This cooperative effect is of interest for quantum technologies as it can enhance the interaction between qubits and light, which is essential for readout and communication.
The exploration of superradiance in the context of qubit host materials is an active area of research. arxiv.orgipb.ac.rs While superradiance is well-understood in atomic gases and cavities, its manifestation in solid-state systems like doped crystals presents unique challenges and opportunities. researchgate.net The ordered arrangement of potential qubits in a crystal lattice could facilitate the conditions necessary for superradiant emission. researchgate.net
Cerium ions, with their strong optical transitions and high fluorescence yields, are considered interesting candidates for exploring such collective quantum effects. lu.se The ability to create and control ensembles of cerium-based quantum defects within a host material like this compound could pave the way for observing and harnessing superradiance for quantum information processing. The theoretical framework for superradiance in ordered arrays is being developed, which will be crucial for guiding experimental efforts in materials like this compound. researchgate.net
This compound in Advanced Photovoltaic and Space Applications (as dopants in related materials)
Cerium-Doped Substrates for Radiation Hardness
The strategic use of cerium as a dopant in substrate materials, particularly glass, is a critical strategy for improving the radiation tolerance of electronic and photonic devices. This is especially relevant for devices like cadmium telluride (CdTe) detectors and solar cells intended for space applications, where exposure to high-energy protons and other radiation is a major cause of performance degradation. mdpi.compv-magazine.com
The primary mechanism behind this enhanced radiation hardness lies in cerium's ability to suppress the formation of radiation-induced color centers in glass. mdpi.com High-energy radiation can create electron-hole pairs within the glass structure, leading to the formation of defects that absorb light, causing the material to darken. mdpi.com This darkening effect reduces the optical transmittance of the substrate, thereby degrading the performance of the device built upon it, such as a solar cell that relies on light reaching its active layer.
Cerium ions, existing in both Ce³⁺ and Ce⁴⁺ states, can effectively trap these electrons and holes, preventing them from forming stable color centers. mdpi.com The Ce³⁺ ion can capture a hole to become Ce⁴⁺, while Ce⁴⁺ can capture an electron to revert to Ce³⁺. This redox cycle allows the cerium ions to continuously mitigate the effects of radiation, leading to a permanent enhancement of the glass's radiation resistance. mdpi.commdpi.com
Research has demonstrated the effectiveness of this approach. Studies dating back to the 1970s identified that doping glass with 1-2 wt% cerium oxide improved resistance to electron and proton radiation. mdpi.com More recent investigations have focused on fabricating CdTe thin-film solar cells directly onto ultra-thin (100 micron), cerium-doped glass substrates. pv-magazine.complos.org This method not only enhances radiation hardness but also reduces the mass and cost of the final device by eliminating the need for a separate superstrate. researchgate.net The use of cerium-doped aluminosilicate (B74896) or borosilicate glass, which can be engineered to match the thermal expansion coefficient of silicon or gallium arsenide, further enhances its utility in space applications. mdpi.com
Performance Optimization of Thin-Film Photovoltaics with Cerium Doping
The performance and durability of thin-film photovoltaics, particularly cadmium telluride (CdTe) solar cells, are significantly improved through the use of cerium-doped substrates, especially for space applications. mdpi.com CdTe solar cells are a leading thin-film technology, known for their high efficiency and cost-effectiveness, but their performance can degrade in the harsh radiation environment of space. pv-magazine.comnrel.govosti.gov
Directly depositing CdTe solar cell layers onto cerium-doped cover glass mitigates performance degradation caused by high-energy proton irradiation. mdpi.com In a key study, CdTe devices built on this type of radiation-hard glass were subjected to 0.5-MeV proton irradiation at varying fluences. researchgate.net The results showed a remarkable retention of efficiency compared to unprotected cells. At a low proton fluence of 1x10¹² cm⁻², the solar cells retained 95% of their initial efficiency. researchgate.net Even at a significantly higher fluence of 1x10¹³ cm⁻², the relative efficiency remained at 82%. mdpi.comresearchgate.net This resilience is attributed to the cerium-doped glass preventing the loss of optical transmittance, ensuring that sufficient light reaches the CdTe absorber layer. mdpi.comresearchgate.net
The following interactive data table summarizes the research findings on the performance of CdTe solar cells on cerium-doped glass under proton irradiation.
| Proton Fluence (protons/cm²) | Relative Efficiency (%) | Key Observation | Reference |
| 1 x 10¹² | 95% | Minimal degradation, demonstrating high radiation resistance at expected mission dosages. | mdpi.com, researchgate.net |
| 1 x 10¹³ | 82% | Significant efficiency retention despite an order of magnitude increase in radiation. | mdpi.com, researchgate.net |
| 1 x 10¹⁴ | 4% | Severe degradation, but recovery is possible through annealing. | mdpi.com, researchgate.net |
An important finding is the potential for recovery. After exposure to a high fluence of 1x10¹⁴ cm⁻², which reduced efficiency to just 4%, an annealing process was able to restore the efficiency to 73% of its pre-irradiated level. researchgate.net This indicates that the radiation-induced compensation effects are largely reversible, highlighting a superior radiation hardness compared to conventional multi-junction III-V space solar cells. researchgate.net
The viability of this technology has been confirmed in orbit. CdTe solar cells integrated onto a cerium-doped alumino-silicate cover-glass were deployed on the AlSat-1N CubeSat in 2016. After nearly six years in a low-Earth orbit, the cells showed no significant performance changes or signs of delamination, validating the durability of the technology in a real-world space environment. pv-magazine.com
Emerging Research Directions and Interdisciplinary Investigations of Cerium Tellurides
Beyond their role in radiation-hardened substrates, this compound compounds themselves are the subject of emerging research for a variety of advanced applications, spanning thermoelectrics, spintronics, and novel materials synthesis.
Thermoelectric Materials: this compound, specifically in the Ce₃Te₄ form, has been identified as a highly promising high-temperature thermoelectric material. jst.go.jpaip.org Thermoelectric devices can convert waste heat directly into useful electrical energy, and their efficiency is quantified by the dimensionless figure of merit (ZT). First-principles calculations have shown that Ce₃Te₄ possesses an electronic band structure with a very sharp, high peak in the density of states (DOS) near the Fermi level, a feature highly desirable for a large Seebeck coefficient. aip.orgresearchgate.net These theoretical studies predict an exceptionally high ideal ZT value of 13.5 at 1200 K, suggesting that Ce₃Te₄ could be significantly more efficient than other rare-earth tellurides like La₃Te₄. jst.go.jpresearchgate.net Further calculations indicate that applying external pressure could enhance its thermoelectric properties even more. jst.go.jp This positions this compound as a key candidate for next-generation energy harvesting systems.
Spintronics and Magnetism: The interplay of electronic and magnetic properties in rare-earth tellurides opens avenues for their use in spintronics, a field that aims to exploit the spin of electrons in addition to their charge. Research into related compounds like chromium(III) telluride (Cr₂Te₃) highlights the potential of metal tellurides in spintronic devices for advanced data storage and processing. samaterials.com Recent synthesis of atomically precise rare-earth telluride clusters has revealed that some of these molecular structures behave as single-molecule magnets and semiconductors, representing a new class of lanthanide-based molecular magnetic semiconductors. researchgate.net This fundamental research into the magnetic properties of cerium and other rare-earth tellurides could pave the way for their integration into future spintronic technologies.
Interdisciplinary Synthesis and New Materials: The field is also advancing through interdisciplinary efforts in materials chemistry to synthesize novel and more complex telluride compounds. Researchers are exploring new laminar quaternary tellurides, such as SrLnCuTe₃ (where Ln is a lanthanide like Sm, Gd, etc.), which exhibit interesting layered crystal structures. mdpi.com These investigations into multi-component systems provide a pathway to tune optical, electrical, and thermal properties by changing the constituent elements. mdpi.com The development of new synthetic routes, including the use of tellurium(IV) tetrabromide as a catalyst in organometallic reactions involving cerium salts, further expands the toolkit for creating bespoke cerium-telluride-based materials for various applications. researchgate.net This fundamental, interdisciplinary research is crucial for discovering new phenomena and enabling the next generation of advanced materials. osu.eduresearchgate.net
Q & A
Q. How can machine learning (ML) accelerate the discovery of Ce₂Te₃-based materials with tailored properties?
- Methodological Answer : Train ML models on existing datasets (e.g., ICSD for crystal structures, AFLOW for electronic properties) to predict new compositions. Active learning loops iteratively refine predictions with targeted experiments. Open-source tools like Matminer streamline feature engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
